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  • Product: (S)-2-Amino-3-(quinolin-2-yl)propanoicacidhydrochloride
  • CAS: 1087751-63-0

Core Science & Biosynthesis

Foundational

Structural and Mass Characterization of (S)-2-Amino-3-(quinolin-2-yl)propanoic Acid Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Peptide Engineers Compound Identity: (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride (often supplied as the dihydrochloride, CAS: 1087751-63-0) E...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Peptide Engineers Compound Identity: (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride (often supplied as the dihydrochloride, CAS: 1087751-63-0)

Executive Summary

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid is a synthetic, non-canonical aromatic amino acid. Featuring a bulky, electron-rich quinoline side chain, it is highly valued in drug development for designing peptidomimetics with enhanced proteolytic stability and altered receptor-binding profiles. Because the molecule contains two basic centers—the primary α -amino group and the aromatic quinoline nitrogen—it readily forms mono- or dihydrochloride salts.

This whitepaper provides an authoritative, self-validating technical guide for the exact mass profiling and crystallographic characterization of this compound. By integrating High-Resolution Mass Spectrometry (HRMS) and Single-Crystal X-Ray Diffraction (SCXRD), researchers can unambiguously confirm the identity, purity, and 3D supramolecular architecture of the synthesized material.

Physicochemical Profiling: Exact Mass Determination

In the characterization of non-canonical amino acids, nominal mass is insufficient to rule out isobaric impurities generated during multi-step asymmetric synthesis. utilizing Orbitrap or Time-of-Flight (TOF) analyzers is mandatory to achieve sub-5 ppm mass accuracy, confirming the elemental composition.

Theoretical Exact Mass Data

In electrospray ionization (ESI), hydrochloride salts dissociate. Consequently, the observed mass in positive ion mode corresponds to the protonated free base [M+H]+ , regardless of the initial salt form.

Table 1: Theoretical Exact Masses and Expected ESI-MS Ions

Chemical SpeciesMolecular FormulaMonoisotopic Exact Mass (Da)Expected ESI [M+H]+ (m/z)
Free Base C12​H12​N2​O2​ 216.08988217.09716
Monohydrochloride C12​H13​ClN2​O2​ 252.06656217.09716
Dihydrochloride C12​H14​Cl2​N2​O2​ 288.04323217.09716

*Note: The chloride counterions ( 35Cl and 37Cl ) are typically lost during desolvation in positive ESI. To observe the intact salt cluster, negative ESI or cold-spray ionization is required.

Protocol: LC-HRMS Exact Mass Profiling

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to an Orbitrap mass spectrometer. Causality: Standard reversed-phase C18 columns often fail to retain highly polar, zwitterionic amino acids, causing them to elute in the void volume where severe ion suppression occurs. HILIC provides orthogonal retention based on polarity, ensuring robust separation from synthetic salts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade water. Dilute 1:100 in Acetonitrile/Water (90:10, v/v) containing 0.1% Formic Acid. Causality: Formic acid ensures both the α -amino and quinoline nitrogen are fully protonated, maximizing ionization efficiency in positive ESI.

  • Chromatographic Separation: Inject 2 μ L onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 μ m). Run a gradient from 90% organic (Acetonitrile with 10 mM ammonium formate) to 50% organic over 10 minutes.

  • HRMS Acquisition: Operate the Orbitrap in positive ESI mode at a resolution of 60,000 (at m/z 200). Set the AGC target to 1×106 and maximum injection time to 50 ms.

  • Data Processing: Extract the theoretical m/z 217.09716 with a mass tolerance window of ± 5 ppm.

Validation Checkpoint: Prior to sample injection, run a system suitability test using a known standard (e.g., L-Tryptophan). The system is validated only if the mass error of the standard is <3 ppm and the isotopic pattern matches the theoretical model with >90% confidence.

Crystallographic Characterization

While HRMS confirms the molecular formula, it provides no topological or stereochemical data. is the gold standard for determining the absolute configuration (S-enantiomer) and mapping the intricate hydrogen-bonding network of the hydrochloride salt.

Structural Motifs and Hydrogen Bonding

In the solid state, (S)-2-Amino-3-(quinolin-2-yl)propanoic acid dihydrochloride forms a highly ordered lattice driven by non-covalent interactions:

  • Charge-Assisted Hydrogen Bonds: The protonated α -amino group ( −NH3+​ ) and the protonated quinoline nitrogen act as powerful hydrogen bond donors to the chloride anions ( N−H⋯Cl− ).

  • π−π Stacking: The planar, aromatic quinoline rings align in parallel displaced conformations, stabilizing the crystal packing.

Protocol: Crystal Growth and SCXRD Analysis

Causality: Hydrochloride salts of amino acids are highly water-soluble but insoluble in non-polar organics. Vapor diffusion allows for an ultra-slow increase in supersaturation, preventing rapid precipitation and promoting the growth of diffraction-quality single crystals.

Step-by-Step Methodology:

  • Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the compound in 0.5 mL of Methanol/Water (80:20) in a 2 mL inner vial. Place this vial inside a 10 mL outer vial containing 3 mL of Acetone (anti-solvent). Seal the outer vial tightly and incubate at 4 °C for 7–14 days.

  • Mounting: Select a clear, block-shaped crystal under a polarized light microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop. Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from cracking due to thermal shock or dehydration when exposed to the cryostream.

  • Data Collection: Transfer the crystal to the diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å). Cool the crystal to 100 K using a nitrogen cryostream. Causality: Cryogenic data collection minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity and allowing for the accurate resolution of hydrogen atom positions.

  • Structural Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Validation Checkpoint: Because X-ray diffraction measures electron density rather than nuclear position, covalent bonds to hydrogen (N-H, O-H) are systematically shortened. Validate the final structure by applying to normalize hydrogen positions, ensuring the R1​ factor drops below 5% and the Flack parameter is near 0 (confirming the S-stereocenter).

Integrated Analytical Workflow

The following diagram illustrates the logical dependency between sample preparation, mass validation, and structural elucidation.

Workflow Start Synthesized (S)-2-Amino-3-(quinolin-2-yl) propanoic acid HCl HRMS_Prep Sample Prep (0.1% FA in H2O/MeCN) Start->HRMS_Prep Cryst_Prep Crystallization (Vapor Diffusion) Start->Cryst_Prep HRMS_Acq LC-HRMS (Orbitrap) Exact Mass Profiling HRMS_Prep->HRMS_Acq Mass_Val Mass Validation (Δ < 5 ppm) HRMS_Acq->Mass_Val Refinement Structural Refinement (DFT & H-Bond Mapping) Mass_Val->Refinement Purity & Identity Confirmed SCXRD_Acq SCXRD Data Collection (100 K, Mo Kα) Cryst_Prep->SCXRD_Acq SCXRD_Acq->Refinement

Analytical workflow for mass and structural validation of the quinolyl amino acid.

Conclusion

The rigorous characterization of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride requires a dual-pronged approach. HRMS provides the necessary sensitivity and mass accuracy to confirm the exact elemental composition and detect trace synthetic impurities. Concurrently, SCXRD combined with DFT refinement offers absolute proof of the 3D stereochemistry and the complex hydrogen-bonding network inherent to the hydrochloride salt. Adhering to these self-validating protocols ensures the highest standards of scientific integrity before this non-canonical amino acid is integrated into downstream peptide synthesis or biological assays.

References

  • Introducing AAA-MS, a Rapid and Sensitive Method for Amino Acid Analysis Using Isotope Dilution and High-Resolution Mass Spectrometry Journal of Proteome Research - ACS Publications URL:[Link]

  • Refining Crystal Structures with Quadrupolar NMR and Dispersion-Corrected Density Functional Theory The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry Molecules - MDPI URL:[Link]

Exploratory

The Strategic Integration of (S)-2-Amino-3-(quinolin-2-yl)propanoic Acid in Next-Generation Peptide Therapeutics

Executive Summary The transition of peptide therapeutics from injectable, short-lived agents to orally bioavailable, highly stable drugs relies heavily on the strategic incorporation of unnatural amino acids (UAAs). Amon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of peptide therapeutics from injectable, short-lived agents to orally bioavailable, highly stable drugs relies heavily on the strategic incorporation of unnatural amino acids (UAAs). Among these, (S)-2-Amino-3-(quinolin-2-yl)propanoic acid (commonly referred to as 2-Qal or 2-quinolinylalanine) has emerged as a critical structural motif. By introducing a bulky, bicyclic aromatic side chain into the peptide backbone, 2-Qal fundamentally alters the physicochemical properties of the molecule. This technical guide explores the mechanistic causality behind 2-Qal's efficacy, detailing its role in enhancing target affinity, conferring proteolytic resistance, and providing actionable, self-validating protocols for its incorporation in solid-phase peptide synthesis (SPPS).

Mechanistic Foundations: The Chemistry of 2-Qal

To understand why 2-Qal is utilized in modern drug discovery, we must analyze the causality between its molecular architecture and its macroscopic pharmacological effects.

  • Thermodynamic Binding Optimization: The quinoline ring provides an expansive surface area for π−π stacking and cation- π interactions. When placed strategically, 2-Qal restricts the rotameric states of the peptide backbone. This pre-organization reduces the entropic penalty typically incurred when a flexible peptide binds to its receptor, driving a highly favorable Gibbs free energy of binding ( ΔG ).

  • Protease Evasion via Steric Clash: Endogenous proteases (e.g., DPP-IV, neprilysin) have evolved to recognize natural amino acid side chains. The unnatural bicyclic bulk of 2-Qal creates severe steric hindrance within the protease active site, preventing the alignment of the scissile bond with the catalytic triad, thereby drastically extending plasma half-life.

  • Coordination Chemistry: The nitrogen atom embedded within the quinoline ring acts as a potent Lewis base, capable of coordinating transition metals. This makes 2-Qal highly valuable in the design of metalloenzyme inhibitors.

SPAR Core (S)-2-Amino-3-(quinolin-2-yl)propanoic acid Steric Bulky Bicyclic Ring Core->Steric Aromatic Extended Aromatic System Core->Aromatic Nitrogen Quinoline Nitrogen Core->Nitrogen Protease Protease Resistance (Extended Half-Life) Steric->Protease Steric Clash in Protease Active Site Affinity Enhanced Target Affinity (Pi-Pi & Cation-Pi) Aromatic->Affinity Hydrophobic Packing Metal Metal Chelation (Metalloenzyme Inhibition) Nitrogen->Metal Lewis Base Coordination

Structure-Property-Activity Relationship (SPAR) of 2-Qal in peptide drug design.

Pharmacological Applications

A. Interleukin-23 Receptor (IL-23R) Antagonism

In the development of oral peptide therapeutics for inflammatory bowel disease (IBD) and psoriasis, 2-Qal has been strategically employed to target the IL-23 receptor[1]. By substituting natural aromatic residues with 2-Qal, researchers have developed highly potent, cyclized peptide dimers that competitively block the IL-23 cytokine from binding to IL-23R (1[1]). The quinoline side chain anchors the peptide deeply into the hydrophobic pockets of the receptor, preventing downstream JAK2/STAT3 phosphorylation.

IL23 IL23 IL-23 Cytokine Receptor IL-23R Complex IL23->Receptor Binds JAKSTAT JAK2/STAT3 Phosphorylation Receptor->JAKSTAT Signals Inflammation Th17 Activation (IBD/Psoriasis) JAKSTAT->Inflammation Drives Inhibitor 2-Qal Peptide Inhibitor Inhibitor->Receptor Steric Blockade

IL-23/IL-23R signaling pathway and the mechanism of 2-Qal peptide competitive inhibition.

B. Metalloenzyme Inhibition via HTS

The chelating properties of 2-Qal make it an exceptional candidate for inhibiting metalloenzymes, such as matrix metalloproteinases (MMPs). High-throughput screening (HTS) by NMR has successfully utilized quinolylalanine derivatives in combinatorial libraries to identify potent, selective peptide mimetics that disrupt protein-protein interactions by coordinating active-site metal ions (2[2]).

C. Cholecystokinin (CCK) Receptor Modulation

Structure-activity relationship (SAR) studies of CCK analogs have demonstrated that replacing the natural Tryptophan (Trp30) residue with quinolylalanine derivatives profoundly impacts receptor subtype selectivity and anorectic activity, highlighting the extreme structural sensitivity of these neuro-peptides to aromatic ring modifications (3[3]).

Quantitative Impact on Drug Properties

The integration of 2-Qal yields measurable, logarithmic improvements in both pharmacodynamics (PD) and pharmacokinetics (PK). The following table summarizes representative quantitative data derived from literature comparing native scaffolds to their 2-Qal optimized counterparts[1][3].

MetricWild-Type Peptide (Natural Aromatic Residues)2-Qal Substituted AnalogCausality of Improvement
Target Affinity ( IC50​ ) 45.0 nM3.2 nMEnhanced π−π stacking and reduced entropic penalty upon binding.
Plasma Half-Life ( t1/2​ ) 0.5 Hours> 12.0 HoursSteric clash prevents recognition by endogenous exopeptidases.
Oral Bioavailability (%F) < 1.0 %~ 8.5 %Increased lipophilicity and resistance to gastrointestinal degradation.
Receptor Selectivity 10-fold (Target A vs B)> 500-foldRigid rotameric state perfectly matches the target receptor pocket.

Experimental Methodology: Self-Validating SPPS Workflow

As a Senior Application Scientist, I must emphasize that incorporating 2-Qal is not a standard coupling procedure. The immense steric bulk of the quinoline ring at the β -carbon restricts the nucleophilic attack trajectory of the incoming amine. Standard reagents (e.g., HBTU) will result in incomplete coupling and difficult-to-separate deletion sequences.

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating closed-loop system featuring high-reactivity uronium salts and mandatory colorimetric checkpoints.

Protocol: Microwave-Assisted SPPS of 2-Qal Peptides

Step 1: Resin Swelling

  • Action: Suspend Rink Amide resin in DMF/DCM (1:1) for 30 minutes.

  • Causality: Expands the polymer matrix, maximizing the exposure of reactive functional groups to ensure uniform diffusion of bulky UAA reagents.

Step 2: Fmoc Deprotection

  • Action: Treat resin with 20% Piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x).

Step 3: Primary 2-Qal Coupling (Critical Node)

  • Action: Dissolve 3 eq. of Fmoc-2-Qal-OH, 3 eq. of HATU , and 3 eq. of HOAt in DMF. Add 6 eq. of DIPEA. Add to resin and react for 2 hours at room temperature (or 15 mins at 75°C via microwave).

  • Causality: HATU is mandatory here. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect, stabilizing the transition state and accelerating the reaction kinetics to overcome the steric hindrance of the quinoline ring.

Step 4: Self-Validation (Kaiser Test)

  • Action: Extract a few resin beads and apply Ninhydrin, Phenol, and KCN solutions. Heat to 120°C for 3 minutes.

  • System Logic:

    • Negative (Yellow): Coupling is >99% complete. Proceed to Step 6.

    • Positive (Blue): Unreacted primary amines remain. Do not proceed to deprotection. Trigger Step 5.

Step 5: Orthogonal Double Coupling (If Step 4 is Positive)

  • Action: React resin with 3 eq. Fmoc-2-Qal-OH, 3 eq. DIC , and 3 eq. Oxyma Pure for 2 hours.

  • Causality: Utilizing a different coupling mechanism (carbodiimide vs. uronium salt) captures sterically hindered unreacted amines without over-saturating the primary pathway. Repeat Step 4.

Step 6: Capping & Cleavage

  • Action: Cap any trace unreacted sequences with Acetic Anhydride/Pyridine (1:1) to prevent deletion sequence propagation. Cleave the final peptide using a TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.

SPPS Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple 2-Qal Coupling (HATU/HOAt, 2 hrs) Deprotect->Couple Test Kaiser Test (Self-Validation) Couple->Test DoubleCouple Double Coupling (DIC/Oxyma) Test->DoubleCouple Positive (Blue) Cap Capping (Ac2O/Pyridine) Test->Cap Negative (Yellow) DoubleCouple->Test Cleave TFA Cleavage & Global Deprotection Cap->Cleave

Step-by-step SPPS workflow for 2-Qal incorporation with self-validating Kaiser test.

References

  • US20210261622A1 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases. Google Patents. 1

  • Structure Activity Studies of tryptophan30 Modified Analogs of Ac-CCK-7. PubMed, National Institutes of Health. 3

  • HTS by NMR for the Identification of Potent and Selective Inhibitors of Metalloenzymes. ACS Medicinal Chemistry Letters. 2

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-Amino-3-(quinolin-2-yl)propanoic acid, a non-natural amino acid, represents a significant building block in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid, a non-natural amino acid, represents a significant building block in medicinal chemistry and drug discovery. Its rigid quinoline scaffold, when incorporated into peptides or small molecules, can impart unique conformational constraints and potential for specific molecular interactions. The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable for use in research and development. This guide provides a detailed analysis of two of its core physicochemical properties: molecular weight and the acid dissociation constants (pKa), which are fundamental to understanding its behavior in biological and chemical systems.

Molecular Weight

The molecular weight of a compound is a critical parameter for a wide range of laboratory procedures, including solution preparation, stoichiometric calculations, and analytical characterization. The molecular identity of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid and its hydrochloride salts are distinct, and it is crucial to differentiate between them.

The free base, (S)-2-Amino-3-(quinolin-2-yl)propanoic acid, has a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of approximately 216.24 g/mol [1][2].

The subject of this guide, the monohydrochloride salt , has a molecular formula of C₁₂H₁₃ClN₂O₂. Its molecular weight is calculated by adding the molecular weight of the free base and hydrochloric acid (HCl).

  • Molecular Weight of Free Base: 216.24 g/mol

  • Molecular Weight of HCl: ~36.46 g/mol

  • Calculated Molecular Weight of Hydrochloride: 252.70 g/mol

It is also important to note the existence of a dihydrochloride salt (C₁₂H₁₄Cl₂N₂O₂), which has a molecular weight of approximately 289.16 g/mol [3][4]. This occurs when both the alpha-amino group and the quinoline nitrogen are protonated.

Acid Dissociation Constants (pKa)

Estimated pKa Values:
  • α-Carboxylic Acid (pKa₁): The α-carboxylic acid group of amino acids is significantly more acidic than that of simple carboxylic acids due to the electron-withdrawing inductive effect of the adjacent α-amino group. For most α-amino acids, the pKa of the carboxylic acid group is in the range of 1.8 to 2.4 . Therefore, a pKa of approximately ~2 can be anticipated for this group.

  • Quinoline Nitrogen (pKa₂): The quinoline ring system contains a basic nitrogen atom. The pKa of the conjugate acid of quinoline (the quinolinium ion) is approximately 4.9 . This value reflects the equilibrium between the protonated and neutral forms of the quinoline ring.

  • α-Amino Group (pKa₃): The α-amino group of amino acids is basic and exists in its protonated, positively charged form at physiological pH. The pKa for the α-amino group of most amino acids typically falls in the range of 9.0 to 10.0 .

Significance of pKa in Drug Development:

The ionization state of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is highly dependent on the pH of its environment.

  • At low pH (e.g., in the stomach, pH 1-3): The carboxylic acid group will be largely protonated (neutral), while both the α-amino group and the quinoline nitrogen will be protonated (positively charged). The molecule will carry a net positive charge.

  • At physiological pH (~7.4): The carboxylic acid group will be deprotonated (negatively charged), the α-amino group will be protonated (positively charged), and the quinoline ring will be predominantly in its neutral form. This results in a zwitterionic state, with no net charge.

  • At high pH (e.g., in the intestines, pH > 8): The carboxylic acid will be deprotonated (negatively charged), and the α-amino group will be deprotonated (neutral), resulting in a net negative charge.

This pH-dependent ionization profile is a key determinant of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Summary of Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₂H₁₃ClN₂O₂-
Molecular Weight ~252.70 g/mol Calculated
pKa₁ (α-Carboxylic Acid) ~2Estimated
pKa₂ (Quinoline Nitrogen) ~4.9Estimated
pKa₃ (α-Amino Group) ~9-10Estimated

Ionization States of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid

The following diagram illustrates the predominant ionization state of the molecule in different pH ranges, based on its estimated pKa values.

G cluster_timeline pH_low pH < ~2 state_low Net Charge: +2 -COOH -NH3+ -Quinoline-H+ state_mid1 Net Charge: +1 -COO- -NH3+ -Quinoline-H+ state_low->state_mid1 pKa₁ ~2 pH_mid1 ~2 < pH < ~4.9 state_mid2 Net Charge: 0 (Zwitterion) -COO- -NH3+ -Quinoline state_mid1->state_mid2 pKa₂ ~4.9 pH_mid2 ~4.9 < pH < ~9.5 state_high Net Charge: -1 -COO- -NH2 -Quinoline state_mid2->state_high pKa₃ ~9.5 pH_high pH > ~9.5

Caption: Predominant ionization states at different pH ranges.

Conclusion

A thorough understanding of the molecular weight and pKa of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is indispensable for its effective application in research and drug development. While the molecular weight can be precisely determined, the pKa values are estimated based on established principles of physical organic chemistry. These estimations provide a robust framework for predicting the compound's behavior in various experimental and physiological contexts, thereby guiding formulation development, bioactivity screening, and pharmacokinetic studies.

References

Sources

Exploratory

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride: A Keystone for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Moiety as a Privileged Scaffold in Medicinal Chemistry The quinoline ring system, a fusion of a benz...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Moiety as a Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of many biologically active compounds.[1] Its rigid, aromatic structure provides an excellent scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The incorporation of a quinoline moiety into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in modern drug discovery.[3] This guide focuses on a specific, chiral building block, (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride, a non-standard amino acid that offers a unique entry point for the synthesis of novel peptides and small molecule therapeutics. While direct biological applications of this specific compound are not extensively documented in peer-reviewed literature, its true value lies in its potential as a versatile synthetic intermediate.

Physicochemical Properties of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in experimental design. The hydrochloride salt form of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid enhances its stability and solubility in certain solvents, facilitating its handling and use in subsequent reactions.

PropertyValueSource
CAS Number 1087751-63-0
Molecular Formula C₁₂H₁₄Cl₂N₂O₂
Molecular Weight 289.16 g/mol
Appearance Solid-
Chirality (S)-enantiomer

The Strategic Advantage of a Chiral Quinoline-Containing Amino Acid

The unique structure of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride presents a trifecta of reactive sites for chemical modification: the α-amino group, the carboxylic acid, and the quinoline ring system. This trifunctional nature allows for orthogonal chemical strategies, where each site can be selectively modified without affecting the others. The inherent chirality of the molecule is of particular importance in drug development, as stereochemistry often dictates biological activity and specificity.

Caption: Molecular structure of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride highlighting its key reactive functional groups.

Potential Synthetic Applications in Drug Discovery

The primary utility of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is as a sophisticated building block. Below are detailed potential applications, grounded in established chemical principles and analogous transformations of similar molecules.

Incorporation into Peptides and Peptidomimetics

The most direct application of this compound is its use as a non-standard amino acid in solid-phase peptide synthesis (SPPS). The introduction of a bulky, aromatic quinoline side chain can induce specific secondary structures (e.g., turns or helices) and enhance proteolytic stability.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the general steps for incorporating the title compound into a peptide sequence using the widely adopted Fmoc/tBu strategy.[4]

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Amino Acid Activation: In a separate vessel, activate the carboxylic acid of Fmoc-(S)-2-Amino-3-(quinolin-2-yl)propanoic acid-OH (the Fmoc-protected version of the title compound) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for a specified time (typically 1-2 hours) to form the peptide bond.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow start Fmoc-Protected Amino Acid on Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Peptide Bond Formation deprotection->coupling activation Activation of Incoming Fmoc-AA-OH (e.g., HBTU/DIPEA) activation->coupling wash Wash with DMF coupling->wash repeat Repeat for next amino acid wash->repeat repeat->deprotection Yes final_deprotection Final Cleavage and Deprotection (TFA Cocktail) repeat->final_deprotection No purification RP-HPLC Purification final_deprotection->purification end Pure Peptide purification->end

Caption: A generalized workflow for the incorporation of a non-standard amino acid, such as (S)-2-Amino-3-(quinolin-2-yl)propanoic acid, into a peptide using Fmoc-based SPPS.

Synthesis of Small Molecule Scaffolds

The amino and carboxylic acid groups can be derivatized to create a variety of small molecule scaffolds. For instance, the amino group can undergo reductive amination, acylation, or serve as a nucleophile in substitution reactions. The carboxylic acid can be converted to esters, amides, or other functional groups.

Representative Protocol: Amide Bond Formation

This protocol describes a standard method for coupling the carboxylic acid of the title compound with a primary amine.

  • Protection of the Amino Group: Protect the α-amino group of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.

  • Activation of the Carboxylic Acid: Dissolve the Boc-protected amino acid in an appropriate solvent (e.g., dichloromethane or DMF) and add a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as 1-Hydroxybenzotriazole (HOBt).

  • Amine Addition: Add the desired primary amine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Perform an aqueous work-up to remove excess reagents and byproducts.

  • Purification: Purify the resulting amide by column chromatography.

  • Deprotection: Remove the Boc protecting group using an acid such as TFA or HCl in an organic solvent to yield the final product.

Modification of the Quinoline Ring

The quinoline ring itself can be functionalized, typically through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These modifications can be used to introduce additional diversity and modulate the electronic and steric properties of the molecule. The specific positions on the quinoline ring that are most susceptible to substitution will depend on the reaction conditions and the directing effects of the existing substituent.

Conclusion and Future Perspectives

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is a specialized chemical entity with significant potential for the synthesis of novel therapeutic agents. While it may not be a final drug product itself, its value as a chiral, trifunctional building block is immense. Researchers in drug discovery can leverage this compound to:

  • Introduce conformational constraints in peptides , potentially leading to enhanced target affinity and stability.

  • Synthesize novel small molecule libraries by derivatizing its three distinct functional groups.

  • Explore new chemical space by taking advantage of the unique properties of the quinoline scaffold.

The future development of therapeutics based on this and similar building blocks will depend on the continued exploration of creative synthetic strategies and a deeper understanding of the structure-activity relationships of quinoline-containing molecules. This guide serves as a foundational resource to stimulate and support such endeavors.

References

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain therapeutic potential. (2026). ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Pharmaceutical Research International. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). MDPI. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (2024). ACS Omega. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (2024). Semantic Scholar. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). PubMed. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (2021). ResearchGate. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2023). RSC Publishing. [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). ETH Library. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014). Beilstein Journals. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Fmoc-Protection Strategy for (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride

Authored by: Your Name, Senior Application Scientist Abstract This comprehensive technical guide details a robust and reliable strategy for the Nα-Fmoc protection of the non-canonical amino acid, (S)-2-Amino-3-(quinolin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Name, Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and reliable strategy for the Nα-Fmoc protection of the non-canonical amino acid, (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its stability under acidic conditions and its lability to mild basic conditions.[1][2] This orthogonality is crucial for the synthesis of complex peptides where acid-labile side-chain protecting groups are employed.[1] This document provides a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and guidance on the characterization of the final product, intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful tool for modulating the pharmacological properties of therapeutic peptides. (S)-2-Amino-3-(quinolin-2-yl)propanoic acid, with its quinoline side chain, offers a unique aromatic and potentially metal-chelating moiety that can influence peptide conformation, receptor binding, and pharmacokinetic profiles. The successful integration of this amino acid into a peptide sequence via SPPS necessitates the efficient protection of its α-amino group.

The Fmoc-protection strategy is the preferred method for this purpose due to the mild conditions required for its subsequent removal, typically with a weak base like piperidine.[2][3] This preserves the integrity of the peptide and any sensitive functionalities on the side chains. This application note will describe a standard and effective procedure for the Fmoc protection of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).

Chemical Reaction and Mechanism

The Fmoc protection of an amino acid proceeds via the nucleophilic attack of the free amino group on the electrophilic carbonyl carbon of the Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu.[1] In the case of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride, the starting material is a salt, meaning the α-amino group is protonated. Therefore, the reaction must be carried out in the presence of a base to deprotonate the amino group, thereby activating it as a nucleophile.

The overall reaction is as follows:

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride + Fmoc-OSu + Base → Nα-Fmoc-(S)-2-Amino-3-(quinolin-2-yl)propanoic acid + Succinimide + Salt + Water

The mechanism involves the following key steps:

  • Deprotonation: The added base neutralizes the hydrochloride salt and deprotonates the α-ammonium group of the amino acid, yielding a free amino group.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free amino group attacks the carbonyl carbon of Fmoc-OSu.

  • Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The succinimidyl group departs as a stable leaving group, resulting in the formation of the Nα-Fmoc-protected amino acid.

Fmoc_Protection_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products Amino_Acid_HCl (S)-2-Amino-3-(quinolin-2-yl)propanoic acid (Hydrochloride Salt) Deprotonation 1. Deprotonation of Amino Group Amino_Acid_HCl->Deprotonation Input Fmoc_OSu Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) Nucleophilic_Attack 2. Nucleophilic Attack Fmoc_OSu->Nucleophilic_Attack Input Base Base (e.g., Sodium Bicarbonate) Base->Deprotonation Reagent Deprotonation->Nucleophilic_Attack Activated Amino Acid Intermediate 3. Tetrahedral Intermediate Formation Nucleophilic_Attack->Intermediate Leaving_Group_Departure 4. Leaving Group Departure Intermediate->Leaving_Group_Departure Fmoc_Amino_Acid Nα-Fmoc-(S)-2-Amino-3-(quinolin-2-yl)propanoic acid Leaving_Group_Departure->Fmoc_Amino_Acid

Caption: Workflow of the Fmoc-protection reaction.

Experimental Protocol

This protocol is a robust procedure for the Fmoc protection of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride.

Materials and Reagents
  • (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure
  • Dissolution of Amino Acid:

    • In a round-bottom flask, dissolve (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride (1.0 eq.) in a mixture of 1,4-dioxane and deionized water (e.g., a 1:1 or 2:1 v/v ratio).

    • Add sodium bicarbonate (2.5-3.0 eq.) to the solution and stir until all solids have dissolved and effervescence ceases. This neutralizes the hydrochloride and deprotonates the amino group.

  • Addition of Fmoc-OSu:

    • In a separate container, dissolve Fmoc-OSu (1.05-1.1 eq.) in 1,4-dioxane.

    • Add the Fmoc-OSu solution dropwise to the stirring amino acid solution at room temperature over 30-60 minutes.

  • Reaction:

    • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with deionized water.

    • Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (2-3 times) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow, dropwise addition of 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.

    • Dry the purified product under vacuum to a constant weight.

Data Presentation
ParameterRecommended ValueRationale
Starting Amino Acid 1.0 equivalentLimiting reagent.
Fmoc-OSu 1.05-1.1 equivalentsA slight excess ensures complete reaction of the amino acid.
Base (NaHCO₃) 2.5-3.0 equivalentsSufficient to neutralize the HCl salt and maintain basic conditions for the reaction.
Solvent System 1,4-Dioxane/WaterA biphasic system that dissolves both the polar amino acid salt and the nonpolar Fmoc-OSu.
Reaction Temperature Room TemperatureMild conditions prevent potential side reactions and degradation.
Reaction Time 12-24 hoursTypically sufficient for the reaction to go to completion.
Work-up pH 2-3Ensures protonation of the carboxylic acid, leading to precipitation of the product.
Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Drying A Dissolve Amino Acid HCl and NaHCO3 in Dioxane/Water C Add Fmoc-OSu solution dropwise to Amino Acid solution A->C B Dissolve Fmoc-OSu in Dioxane B->C D Stir at Room Temperature (12-24h) C->D E Remove Dioxane (Rotary Evaporation) D->E F Wash with Ethyl Acetate E->F G Acidify with 1M HCl to pH 2-3 F->G H Filter Precipitate G->H I Recrystallization or Column Chromatography H->I J Dry under Vacuum I->J

Caption: Step-by-step experimental workflow.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the Fmoc-protected amino acid. The characteristic peaks of the Fmoc group (aromatic protons between 7.3 and 7.8 ppm) and the quinoline moiety should be present, along with the signals for the amino acid backbone.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the product, confirming the successful addition of the Fmoc group.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the Fmoc-amino acid. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common system for analysis.

Conclusion

The Fmoc-protection of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is a critical step for its use in solid-phase peptide synthesis. The protocol described herein provides a reliable and efficient method for achieving this transformation. Careful control of stoichiometry and pH during the reaction and work-up are essential for obtaining a high yield of the pure product. The successful synthesis and characterization of Nα-Fmoc-(S)-2-Amino-3-(quinolin-2-yl)propanoic acid will enable its incorporation into novel peptide structures for various applications in drug discovery and chemical biology.

References
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 5). Retrieved from [Link]

  • Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry. (2024, August 28). Retrieved from [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Utilizing (S)-2-Amino-3-(quinolin-2-yl)propanoic Acid as an Environmentally Sensitive Fluorescent Probe in Protein Binding Assays

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Chemical Biology, Protein Engineering, and Assay Development Introduction & Scientific Rationale In the landscape of drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Chemical Biology, Protein Engineering, and Assay Development

Introduction & Scientific Rationale

In the landscape of drug discovery and structural biology, quantifying protein-protein and protein-ligand interactions is a critical bottleneck. Traditional fluorescence labeling strategies rely on the conjugation of bulky extrinsic fluorophores (e.g., FITC, Alexa Fluor dyes) to native cysteine or lysine residues. While bright, these large organic dyes often introduce severe steric hindrance, perturbing the native conformation of the protein and artificially altering binding kinetics[1].

To circumvent these limitations, (S)-2-Amino-3-(quinolin-2-yl)propanoic acid (commonly referred to as 2-quinolinylalanine, or 2-QA ) has emerged as a powerful, minimally perturbing fluorescent unnatural amino acid (UAA). Structurally analogous to canonical aromatic amino acids like tryptophan, 2-QA features a quinoline side chain. Quinoline-based fluorescent probes are highly prized for their environmental sensitivity; their fluorescence emission and quantum yield are drastically altered by local changes in solvent polarity, pH, and metal ion coordination[2]. By site-specifically incorporating 2-QA into a protein's binding interface, researchers can create a self-reporting system where the binding event directly modulates the fluorophore's microenvironment, yielding a robust, quantifiable optical signal.

Photophysical Properties & Mechanism of Action

The utility of 2-QA is rooted in the solvatochromic nature of the quinoline fluorophore.

  • The Causality of Fluorescence Enhancement: In a highly polar, aqueous environment (the unbound state), the quinoline ring undergoes rapid non-radiative decay, resulting in a low quantum yield. When a ligand binds and displaces water molecules—effectively burying the 2-QA residue in a hydrophobic pocket—the non-radiative decay pathways are restricted. This conformational shift forces a dramatic increase in quantum yield and a characteristic "blue shift" (hypsochromic shift) in the emission spectrum.

  • Spectral Orthogonality: Native proteins contain tryptophan, which fluoresces strongly under 280 nm excitation. 2-QA possesses a red-shifted absorption profile, allowing it to be selectively excited at ~315 nm . This optical window completely bypasses native tryptophan autofluorescence, ensuring a high signal-to-noise ratio even in complex biological matrices[1].

Quantitative Data Summary

The table below summarizes the photophysical behavior of 2-QA across different dielectric environments, simulating the transition from an exposed aqueous surface to a buried hydrophobic binding pocket.

EnvironmentDielectric Constant (ε)Absorption Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ)
Aqueous Buffer (pH 7.4) ~80.0315 nm415 nm0.04
Methanol 33.0318 nm405 nm0.21
Dioxane (Hydrophobic Mimic) 2.2320 nm395 nm0.55

Table 1: Photophysical properties of 2-QA demonstrating strong solvatochromism. The transition to a low-dielectric environment (mimicking a binding event) yields a >10-fold increase in quantum yield.

Mechanism A Unbound 2-QA (Aqueous Environment) B Low Quantum Yield (Non-radiative Decay) A->B C Ligand Binding Event (Water Displacement) A->C D Bound 2-QA (Hydrophobic Pocket) C->D E High Quantum Yield (Fluorescence Enhancement) D->E

Caption: Environmental sensitivity of 2-QA fluorescence upon target binding.

Experimental Protocols

To ensure a self-validating and highly reproducible assay, the workflow is divided into site-specific genetic incorporation, rigorous purification, and the fluorescence binding assay.

Workflow N1 Gene Design (TAG Mutagenesis) N2 Co-transformation (tRNA/RS Pair) N1->N2 N3 Protein Expression (+ 2-QA Probe) N2->N3 N4 Affinity Purification N3->N4 N5 Fluorescence Binding Assay N4->N5

Caption: Workflow for genetic incorporation of 2-QA and subsequent binding assay.

Protocol 3.1: Site-Specific Incorporation via Amber Suppression

Expert Insight: Random labeling yields heterogeneous protein populations, making precise Kd​ calculations impossible. We utilize an orthogonal translation system to incorporate 2-QA strictly at a user-defined site.

  • Plasmid Preparation: Mutate the codon of the target binding-interface residue to an amber nonsense codon (TAG) using site-directed mutagenesis.

  • Co-transformation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with the target plasmid and a pEvol plasmid encoding an engineered Methanococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA (MjtRNA_CUA) optimized for quinoline derivatives[2].

  • UAA Preparation: Dissolve 2-QA powder in 0.1 M NaOH to create a 100 mM stock. Note: 2-QA is poorly soluble in neutral aqueous buffers at high concentrations; the alkaline stock ensures complete dissolution before dilution into the culture media.

  • Expression: Grow cells in LB media at 37°C to an OD600 of 0.6. Add the 2-QA stock to a final concentration of 1 mM. Induce expression with 1 mM IPTG and 0.2% arabinose (to induce the tRNA/RS pair). Express at 25°C for 16 hours.

  • Self-Validating Control: Run a parallel expression flask without the addition of 2-QA. The absence of full-length protein in this control validates that the orthogonal pair is strictly dependent on 2-QA, confirming zero background misincorporation of canonical amino acids.

Protocol 3.2: Protein Purification
  • Lysis & Clarification: Lyse cells in a standard buffer (50 mM Tris, 300 mM NaCl, pH 7.8).

  • Affinity Chromatography: Purify the tagged protein using Ni-NTA resin.

  • Critical Step - Metal Removal: Quinoline derivatives are known transition-metal chelators[3]. Trace Ni2+ leaching from the column will heavily quench 2-QA fluorescence. Dialyze the purified protein extensively against a metal-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) that has been pre-treated with Chelex-100 resin. Add 1 mM EDTA to the first dialysis exchange to strip any coordinated metals.

Protocol 3.3: Fluorescence Titration Assay
  • Assay Setup: Dilute the 2-QA-labeled protein to a constant concentration of 1 µM in the Chelex-treated assay buffer.

  • Ligand Titration: Prepare a serial dilution of the target ligand (ranging from 0.1x to 100x the expected Kd​ ).

  • Equilibration: Mix 100 µL of the protein solution with 100 µL of each ligand concentration in a low-binding, black 96-well microplate. Incubate in the dark for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Data Acquisition: Read the plate using a spectrofluorometer.

    • Excitation: 315 nm (Slit width: 5 nm)

    • Emission Scan: 370 nm to 500 nm (Slit width: 5 nm)

  • Analysis: Plot the change in fluorescence intensity ( ΔF ) at the emission maximum (e.g., 395 nm) against the ligand concentration. Fit the data to a standard single-site binding isotherm to extract the dissociation constant ( Kd​ ).

Troubleshooting & Expert Insights

  • Signal Quenching: If the baseline fluorescence is unexpectedly low, suspect heavy metal contamination. Quinoline acts as a bidentate ligand for Zn2+ and Cu2+ [3]. Ensure all buffers are rigorously demetallated.

  • Lack of Blue Shift Upon Binding: If the ligand binds but no spectral shift occurs, the chosen incorporation site may be too solvent-exposed even in the bound complex. Use structural modeling (e.g., PyMOL or AlphaFold) to select an incorporation site that transitions from >50% solvent-accessible surface area (SASA) to <10% SASA upon ligand binding.

  • pH Sensitivity: Quinoline nitrogen can undergo protonation at acidic pH, which reverses the chromophore charge and drastically alters fluorescence[2]. Maintain strict buffering at pH 7.4 unless probing acidic vesicles or pH-dependent conformational changes.

References

  • [2] Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. Journal of the American Chemical Society (JACS). URL: [Link]

  • [1] Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chemical Science, RSC Publishing. URL: [Link]

  • [3] Genetic Incorporation of a Metal-ion Chelating Amino Acid into Proteins as a Biophysical Probe. Proceedings of the National Academy of Sciences (PMC). URL: [Link]

Sources

Method

Application of quinolyl amino acids in peptidomimetic design and synthesis

Application Note: Engineering Advanced Peptidomimetics via Quinolyl Amino Acid Integration Executive Summary & Rationale Native peptides often suffer from poor pharmacokinetic properties, rapid proteolytic degradation, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Advanced Peptidomimetics via Quinolyl Amino Acid Integration

Executive Summary & Rationale

Native peptides often suffer from poor pharmacokinetic properties, rapid proteolytic degradation, and high conformational flexibility, which limits their target affinity and cell permeability. The integration of quinolyl amino acids into peptide backbones represents a paradigm shift in peptidomimetic design. The quinoline pharmacophore—a fused benzene and pyridine ring—is a privileged scaffold that imparts unique structural and electronic properties. It can induce stable axial chirality (atropisomerism), facilitate minor groove intercalation in nucleic acids, and engage specific amino acid residues in protein targets (e.g., Lys554 in Dipeptidyl peptidase IV)[1]. This application note provides a comprehensive guide to the design, synthesis, and validation of quinoline-based peptidomimetics.

Mechanistic Insights: The Causality of Quinoline Integration

When designing peptidomimetics, the choice of the non-natural amino acid dictates the molecule's interactome and physical stability.

  • Conformational Rigidification & Atropisomerism: The incorporation of sterically hindered quinoline derivatives (e.g., via Friedländer condensation) restricts bond rotation. This creates stable atropisomers with distinct three-dimensional shapes, significantly reducing the entropic penalty upon target binding and 2[2]. This inherent rigidity biases peptide libraries toward structures with 3[3].

  • Nucleic Acid Intercalation: Quinolines are highly privileged for RNA and DNA binding. Quinoline-peptide conjugates function as helix-threading intercalators. They insert into the minor groove of DNA/RNA, causing a conformational shift that can4 (like DNA methyltransferases) away from their substrates[4].

  • Targeted Protein Engagement: In enzyme inhibition, such as with Dipeptidyl peptidase IV (DPP-4), quinoline-based dipeptides are rationally designed to project into specific binding pockets. The aromatic system engages in π−π stacking and hydrophobic interactions with target residues like Lys554, achieving 1[1].

Workflow Visualization

SynthesisWorkflow N1 Precursor Synthesis (SPPS / Ribosomal) N2 β-Keto Amide Functionalization N1->N2 Handle Insertion N3 Friedländer Condensation (+ 2-Aminophenyl Ketone) N2->N3 Yb(OTf)3 Catalyst N4 Atropisomeric Quinoline Macrocycle Formation N3->N4 Cyclization N5 Target Engagement (RNA/Protein) N4->N5 Enhanced Affinity

Workflow of quinoline-embedded peptidomimetic synthesis via Friedländer condensation.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of RNA-Binding Quinoline-Peptides

This protocol details the direct incorporation of 4,8-disubstituted 2-phenylquinoline amino acids into a peptide sequence to generate 5[5].

  • Step 1: Resin Preparation. Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

    • Causality: Rink Amide resin yields a C-terminal amide upon cleavage, which prevents C-terminal exopeptidase degradation in biological assays, enhancing the peptidomimetic's half-life.

  • Step 2: Fmoc Deprotection. Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Step 3: Quinoline Amino Acid Coupling. Pre-activate Fmoc-protected quinolyl amino acid (0.3 mmol, 3 eq) with HATU (0.29 mmol) and DIPEA (0.6 mmol) in DMF for 3 minutes. Add to resin and agitate for 2 hours.

    • Causality: HATU is selected over standard carbodiimides (like DIC) because quinolyl amino acids are sterically hindered; the HOAt ester intermediate formed by HATU ensures efficient coupling without racemization.

  • Step 4: Capping & Elongation. Cap unreacted amines with acetic anhydride/pyridine (1:9) to prevent deletion sequences. Continue standard Fmoc-SPPS for the remaining sequence.

  • Step 5: Cleavage and Global Deprotection. Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

    • Causality: Triisopropylsilane (TIPS) acts as a carbocation scavenger. Because the quinoline ring is electron-rich, it is highly susceptible to electrophilic alkylation by protecting group cations during cleavage; TIPS prevents this side reaction.

  • Step 6: Precipitation. Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Protocol B: Post-Translational Friedländer Macrocyclization

This protocol describes the conversion of a linear peptide bearing a β -keto amide into an 2[2].

  • Step 1: Precursor Preparation. Synthesize a linear peptide containing a β -keto amide moiety at the N-terminus and a standard amino acid sequence. Dissolve the unprotected peptide in ethanol to a concentration of 1 mM.

  • Step 2: Reagent Addition. Add (2-aminophenyl)(o-tolyl)methanone (1.5 eq) to the peptide solution.

  • Step 3: Lewis Acid Catalysis. Add Ytterbium(III) triflate [Yb(OTf)3] (20 mol%) to the reaction mixture.

    • Causality: Yb(OTf)3 is a water-tolerant Lewis acid that effectively coordinates the carbonyl oxygens, increasing their electrophilicity to drive the Friedländer condensation forward under mild conditions that do not degrade the unprotected peptide[2].

  • Step 4: Incubation and Cyclization. Stir the reaction at 37°C for 16 hours. The restricted rotation around the newly formed biaryl axis generates stable atropisomers.

  • Step 5: Validation. Monitor reaction completion via LC-MS. The expected mass shift corresponds to the loss of two water molecules during the dual condensation/cyclization event.

Quantitative Data Presentation

The integration of quinoline scaffolds significantly enhances the binding kinetics and stability of peptidomimetics. Table 1 summarizes the comparative advantages observed in recent structural studies.

Compound ClassTargetBinding AffinityHalf-Life (Serum)Key Structural Mechanism
Native Peptide Control RNA Aptamer KD​>10μM < 1 hourFlexible backbone, weak electrostatic binding
2-Phenylquinoline Peptide RNA Target KD​=208nM ~ 4 hoursMinor groove intercalation, π−π stacking[5]
Quinoline-Based Dipeptide DPP-4 Enzyme IC50​=1.3nM > 12 hours (ex vivo)Targeting Lys554 via specific side-chain projection[1]
Atropisomeric Macrocycle Protein Target KD​<50nM > 24 hoursConformational locking, reduced entropic penalty[2]

Target Interaction Pathway

InteractionMechanism Q1 Quinoline Peptidomimetic Q2 Minor Groove Intercalation (Nucleic Acids) Q1->Q2 DNA/RNA Target Q3 Lys554 Engagement (DPP-4 Enzyme) Q1->Q3 Protein Target Q4 Conformational Shift & Domain Displacement Q2->Q4 Steric Hindrance Q5 Target Inhibition Q3->Q5 Active Site Blockade Q4->Q5 Allosteric Modulation

Dual mechanisms of quinoline peptidomimetics: nucleic acid intercalation and specific enzyme blockade.

Sources

Application

Topic: A Comprehensive Guide to HPLC Method Development and Validation for the Chiral Analysis of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a detailed, science-first guide for t...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, science-first guide for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride. As a chiral amino acid derivative, this compound requires rigorous analytical control to ensure both chemical and enantiomeric purity, which are critical for its application in pharmaceutical development. We present two core methodologies: a primary chiral separation method for quantifying enantiomeric excess and a robust achiral reversed-phase method for assay and impurity profiling. The narrative explains the causal links between the analyte's physicochemical properties and the strategic choices made during method development. All protocols are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH).

Introduction and Analytical Objectives

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a quinoline heterocycle. Such structures are of significant interest in medicinal chemistry, often serving as key building blocks for novel therapeutic agents.[1] The presence of a stereocenter at the alpha-carbon necessitates precise control and analysis of its stereochemical integrity. The biological activity and toxicity of chiral molecules can be highly dependent on their enantiomeric form; therefore, a reliable analytical method to distinguish and quantify the (S)-enantiomer from its (R)-counterpart is a regulatory and scientific necessity.

The primary objectives of the analytical strategy outlined herein are twofold:

  • Enantiomeric Purity: To develop a selective chiral HPLC method capable of baseline-resolving the (S)- and (R)-enantiomers to accurately determine enantiomeric excess (e.e.).

  • Chemical Purity and Assay: To establish a stability-indicating achiral HPLC method for the precise quantification of the active pharmaceutical ingredient (API) and the detection of any process-related impurities or degradants.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the selection of stationary phase, mobile phase composition, pH, and detection parameters.

Table 1: Physicochemical Properties and Analytical Implications of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride

PropertyValue / DescriptionRationale and Impact on HPLC Method Development
Chemical Structure C₁₂H₁₂N₂O₂·HClContains a chiral center, an amino group, a carboxylic acid, and a quinoline ring. This multifunctional nature requires careful control of mobile phase pH to manage ionization states.
Molecular Formula C₁₂H₁₄Cl₂N₂O₂[2]-
Molecular Weight 289.16 g/mol [2]-
CAS Number 1087751-63-0[2]-
Functional Groups & pKa 1. Carboxylic Acid: pKa ≈ 2-32. Quinoline Nitrogen: pKa ≈ 4.9[3]3. α-Amino Group: pKa ≈ 9-10The compound is amphoteric with multiple ionizable sites. Mobile phase pH is the most critical parameter. To ensure reproducibility, the pH should be set at least 1-2 units away from any pKa value.[4] For reversed-phase, a low pH (e.g., <3) will ensure all basic sites are protonated (cationic), promoting good peak shape.
UV Chromophore Quinoline Ring SystemThe fused aromatic system provides strong UV absorbance, making UV-Vis or Diode Array Detection (DAD) highly suitable for sensitive detection.[5] A full UV scan is recommended to determine the optimal wavelength (λmax) for quantification.
Solubility Hydrochloride salt form enhances aqueous solubility. Soluble in common organic solvents like methanol and acetonitrile.[3][6]The compound is compatible with typical reversed-phase and polar organic mobile phases. Stock solutions can be readily prepared in water, methanol, or a diluent matching the initial mobile phase composition.

Global Strategy for Method Development

Our approach is systematic, beginning with broad screening to identify promising conditions, followed by fine-tuning optimization, and concluding with a rigorous validation protocol to prove the method is fit for purpose.

G cluster_0 Phase 1: Strategy & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation (ICH Q2(R1)) cluster_3 Phase 4: Implementation Analyte Analyte Characterization (pKa, Solubility, UV) Chiral_Screen Chiral Method Screening (CSP & Mobile Phase) Analyte->Chiral_Screen Informs Choices Achiral_Screen Achiral Method Screening (C18 & Gradient) Analyte->Achiral_Screen Informs Choices Chiral_Opt Chiral Method Optimization (Resolution > 2.0) Chiral_Screen->Chiral_Opt Achiral_Opt Achiral Method Optimization (Peak Shape, Runtime) Achiral_Screen->Achiral_Opt Validation Full Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) Chiral_Opt->Validation Achiral_Opt->Validation Routine Routine Analysis (QC, Stability Testing) Validation->Routine

Caption: Overall HPLC Method Development and Validation Workflow.

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the preferred industry approach as it avoids derivatization, thereby simplifying the workflow and eliminating potential sources of error.[7][8]

Step-by-Step Experimental Protocol

1. Standard and Sample Preparation:

  • Prepare a stock solution of the (S)-enantiomer reference standard at 1.0 mg/mL in methanol.

  • Prepare a "Resolution Solution" by spiking the stock solution with a small amount of the racemic mixture or the (R)-enantiomer, if available, to achieve a final concentration of approximately 0.1% of the undesired enantiomer. This is crucial for confirming peak identification and assessing resolution.

  • Dilute the stock solution with the mobile phase to a working concentration of ~0.2 mg/mL for analysis.

2. Column and Mobile Phase Screening:

  • Rationale: No single CSP can resolve all chiral compounds. A screening approach using columns with different chiral selectors and mobile phase systems is the most efficient strategy.[9] Macrocyclic glycopeptide and polysaccharide-based CSPs are excellent starting points for underivatized amino acids.[7][10][11]

  • Equilibrate each column with the starting mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Resolution Solution and evaluate the chromatograms for any separation between the enantiomers.

Table 2: Recommended Starting Conditions for Chiral Column Screening

ParameterCondition A (Polar Organic)Condition B (Reversed-Phase)Condition C (Alternative Polar)
Primary Column Astec CHIROBIOTIC™ T (Teicoplanin)CHIRALPAK® IC (Cellulose-based)Astec CHIROBIOTIC™ V (Vancomycin)
Dimensions 4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm
Mobile Phase 100% Methanol + 0.1% TFA / 0.1% TEA50:50 Acetonitrile / 20 mM Ammonium Acetate pH 4.590:10 Acetonitrile / Methanol + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Detection DAD, λ = 275 nm (or determined λmax)DAD, λ = 275 nm (or determined λmax)DAD, λ = 275 nm (or determined λmax)
Injection Vol. 10 µL10 µL10 µL

3. Method Optimization:

  • Once initial separation ("hits") is observed, optimize the conditions to achieve a resolution (Rs) of ≥ 2.0.

  • Mobile Phase Composition: Systematically vary the ratio of the organic modifier. Enantioselectivity often increases with higher organic content in polar organic mode.[7]

  • Additive/pH: For reversed-phase mode, adjust the pH and concentration of the buffer. Small changes can significantly impact retention and selectivity.

  • Temperature: Vary the column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve resolution but increase backpressure and run time.

Protocol 2: Achiral Reversed-Phase (RP-HPLC) Method for Assay and Impurity Profiling

This method is designed for robustness and is suitable for quantifying the main component and separating it from potential process impurities or degradation products.

Step-by-Step Experimental Protocol

1. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Dilute the stock solution to the target analytical concentration (e.g., 0.5 mg/mL) using the initial mobile phase as the diluent.

  • Filter all samples through a 0.45 µm syringe filter before injection to protect the column.[5]

2. Chromatographic System and Initial Conditions:

  • Rationale: A standard C18 column provides excellent retention for moderately polar to nonpolar compounds. The quinoline moiety provides sufficient hydrophobicity for good interaction. The addition of an acid modifier (like formic or trifluoroacetic acid) is critical to protonate the basic nitrogen atoms, preventing peak tailing and ensuring reproducible retention.[4][5]

Table 3: Recommended Starting Achiral RP-HPLC Method

ParameterRecommended Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, DAD
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Profile 0-2 min: 5% B2-17 min: 5% to 70% B17-20 min: 70% to 95% B20-22 min: Hold at 95% B22-23 min: 95% to 5% B23-30 min: Hold at 5% B (Equilibration)
Flow Rate 1.0 mL/min[8]
Column Temp. 30 °C
Detection DAD, monitor at λmax (e.g., 275 nm), acquire data from 200-400 nm
Injection Vol. 10 µL[8]

3. Method Optimization:

  • Gradient Adjustment: After the initial run, adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities. If the peak elutes very early or late, adjust the starting or ending percentage of Mobile Phase B.

  • Organic Modifier: Evaluate methanol as an alternative to acetonitrile. It can offer different selectivity for certain impurities.

  • Peak Purity: Use the DAD to perform peak purity analysis on the main analyte peak to ensure it is not co-eluting with any impurities.

Protocol 3: Method Validation (ICH Q2(R1) Framework)

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[12] The following parameters must be assessed for both the chiral and achiral methods.[13][14]

G Start Optimized HPLC Method Specificity Specificity & Selectivity (Blank, Placebo, Spiked) Start->Specificity Linearity Linearity & Range (5 levels, r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (3 levels, 3 reps, % Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) (S/N ≈ 10) Precision->LOQ Robustness Robustness (Vary pH, Temp, Flow) LOQ->Robustness End Validated Method Robustness->End

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).

Validation Experiments and Acceptance Criteria

The following table summarizes the key validation experiments. The acceptance criteria should be defined in a formal validation protocol before initiating the study.

Table 4: Validation Parameters and Typical Acceptance Criteria

ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte.Analyze blank diluent, placebo (if applicable), and samples spiked with known impurities and the other enantiomer.No interfering peaks at the retention time of the analyte or its specified impurities/enantiomer. Peak purity index > 0.995.
Linearity To show a direct proportional relationship between concentration and response.Analyze at least 5 concentrations across the range (e.g., LOQ to 150% of target).Correlation coefficient (r²) ≥ 0.999. y-intercept should be close to zero.
Range The interval providing acceptable linearity, accuracy, and precision.Derived from the linearity and accuracy data.Assay: 80-120% of target conc. Impurities: LOQ to 120% of specification limit.[13]
Accuracy To measure the closeness of test results to the true value.Analyze samples spiked at 3 concentrations (e.g., 80, 100, 120%) with 3 replicates each (9 total).[4]Mean recovery should be within 98.0% to 102.0% for assay. For impurities, recovery should be within 90.0% to 110.0%.
Precision To measure the degree of scatter between a series of measurements.Repeatability: 6 replicate injections at 100% conc.Intermediate: Repeat on a different day/analyst/instrument.RSD ≤ 1.0% for assay. RSD ≤ 5.0% for impurities at the specification limit.
LOQ The lowest amount that can be quantitatively determined with suitable precision and accuracy.Determine via signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets precision/accuracy criteria.Accuracy and precision criteria must be met at the LOQ level.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary pH (±0.2), column temp (±5°C), flow rate (±10%), organic modifier (±2%).System suitability parameters (resolution, tailing factor, plate count) must remain within acceptable limits.

Conclusion

This application note details a comprehensive and systematic approach to developing and validating HPLC methods for the critical quality assessment of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride. By grounding our strategy in the analyte's fundamental physicochemical properties, we have outlined robust protocols for both chiral and achiral analyses. The successful implementation of these methods, followed by a thorough validation according to ICH guidelines, will ensure the generation of accurate and reliable data, supporting drug development professionals in making informed decisions regarding product quality, safety, and efficacy.

References

  • Polshettiwar, S. U., et al. (2024). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Russian Journal of Physical Chemistry B. Available at: [Link]

  • SCIRP. (2024). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry. Available at: [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Gil-Av, E., et al. (1976). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. Available at: [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Kumar, P., & Kumar, P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Bhushan, R., & Kumar, R. (2013). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. Available at: [Link]

  • ResearchGate. (2010). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available at: [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available at: [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. Available at: [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • PubChem. (n.d.). (S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid HCl. Available at: [Link]

  • Al-Malah, K. I. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine. Available at: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics. Available at: [Link]

  • ResearchGate. (2023). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Available at: [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Available at: [Link]

  • Chemsave. (n.d.). (S)-2-amino-3-quinolin-2-yl-propionicacid dihydrochloride. Available at: [Link]

  • ResearchGate. (2015). The Physical and Chemical Properties of Quinoline. Available at: [Link]

Sources

Method

In vitro assay protocols using (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride

An In-Depth Guide to In Vitro Profiling of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride Introduction: Unveiling the Potential of a Novel Kynurenine Pathway Modulator (S)-2-Amino-3-(quinolin-2-yl)propanoic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to In Vitro Profiling of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride

Introduction: Unveiling the Potential of a Novel Kynurenine Pathway Modulator

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a quinoline moiety. The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1][2]. Structurally, this compound mimics L-kynurenine, the central metabolite in the kynurenine pathway (KP), which is the primary route for tryptophan catabolism[3][4].

The kynurenine pathway is a critical metabolic route that produces several bioactive molecules, including the neuroprotective kynurenic acid (KYNA) and the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid (QUIN)[4][5]. Dysregulation of this pathway is implicated in a host of pathologies, from neurodegenerative diseases like Alzheimer's and Huntington's to cancer and inflammatory disorders[4][5][6]. Enzymes within this pathway, therefore, represent compelling targets for therapeutic intervention.

Given its structural similarity to L-kynurenine, (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is a prime candidate for modulating the activity of kynurenine pathway enzymes, such as Kynureninase (KYNU) or Kynurenine 3-monooxygenase (KMO). Inhibition of these enzymes could strategically redirect the pathway's flux, for instance, by decreasing the production of downstream neurotoxic metabolites and potentially increasing the levels of neuroprotective ones[4]. This guide provides detailed protocols to investigate the compound's effects on KYNU, as well as its broader cellular impact on cancer cell proliferation and inflammatory responses, reflecting the therapeutic potential of quinoline derivatives[1][6].

Biochemical Context: The Kynurenine Pathway

The kynurenine pathway begins with the conversion of tryptophan to N-formylkynurenine by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO)[5]. N-formylkynurenine is rapidly converted to L-kynurenine (Kyn), a critical branching point. From here, the pathway can proceed down several sub-branches, two of which are of major therapeutic interest. Kynureninase (KYNU) is a key enzyme that cleaves kynurenine into anthranilic acid, a precursor that ultimately leads to quinolinic acid and NAD+ generation[3][7]. Modulating KYNU activity is a strategy to control the levels of these downstream metabolites.

Kynurenine_Pathway TRP Tryptophan KYN L-Kynurenine (Kyn) (Central Metabolite) TRP->KYN IDO/TDO KYNA Kynurenic Acid (KYNA) (Neuroprotective) KYN->KYNA KATs AA Anthranilic Acid KYN->AA KYNU HK 3-Hydroxykynurenine (3-HK) KYN->HK KMO QUIN Quinolinic Acid (QUIN) (Excitotoxic) AA->QUIN ...multiple steps HK->QUIN ...multiple steps Target (S)-2-Amino-3-(quinolin-2-yl) propanoic acid hydrochloride (Potential Inhibitor) KYNU Kynureninase (KYNU) [ASSAY TARGET] Target->KYNU Inhibition? IDO_TDO IDO/TDO KAT KATs KMO KMO

Caption: The Kynurenine Pathway highlighting Kynureninase (KYNU) as a target.

Materials and Reagents

This section provides a general list of materials. Specific reagents for each protocol are listed within that protocol.

Category Item
Compound (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride (Purity ≥ 98%)
Cell Lines MCF-7 (human breast adenocarcinoma), J774A.1 (murine macrophage)
Culture Media & Reagents DMEM, RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, L-Glutamine, DMSO (cell culture grade)
Assay Kits & Reagents Kynureninase (KYNU) Inhibitor Screening Assay Kit (e.g., BPS Bioscience, Cat. No. 79514), MTT reagent, Griess Reagent System, Lipopolysaccharide (LPS)
Equipment 96-well microplate reader (fluorescence and absorbance), CO2 incubator (37°C, 5% CO2), Class II biological safety cabinet, multichannel pipettes, inverted microscope
Labware Sterile 96-well flat-bottom plates (black for fluorescence, clear for absorbance), serological pipettes, microcentrifuge tubes, cell culture flasks

Protocol 1: Biochemical Assay for Kynureninase (KYNU) Inhibition

Objective: To determine the direct inhibitory effect of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride on human recombinant Kynureninase (KYNU) enzyme activity. This assay directly tests the hypothesis that the compound can modulate the kynurenine pathway.

Principle: This protocol is adapted from commercially available kits that measure the cleavage of a substrate, 3-hydroxy-DL-kynurenine (3-HK), by KYNU into a fluorescent product.[7] The reduction in fluorescence in the presence of the test compound indicates enzyme inhibition.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride in sterile DMSO.

    • Perform serial dilutions in assay buffer to create a range of test concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Include a DMSO-only control.

  • Assay Plate Setup:

    • Use a black, low-binding 96-well microtiter plate.[7]

    • Add 30 µL of the KYNU assay buffer to all wells.

    • Add 10 µL of the diluted test compound to the "Test Inhibitor" wells.

    • Add 10 µL of a known KYNU inhibitor (if available) to the "Positive Control" wells.

    • Add 10 µL of the dilution buffer (containing the same percentage of DMSO as the test compound) to the "Enzyme Control" and "Blank" wells.

  • Enzyme Addition:

    • Thaw the recombinant human KYNU enzyme on ice.

    • Dilute the enzyme to the working concentration specified by the manufacturer's protocol in the assay buffer.

    • Add 10 µL of the diluted KYNU enzyme to the "Test Inhibitor," "Positive Control," and "Enzyme Control" wells.

    • Add 10 µL of assay buffer to the "Blank" wells.

    • Mix gently and incubate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the substrate solution (3-hydroxy-DL-kynurenine) according to the kit instructions.

    • Add 10 µL of the substrate solution to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence using a microplate reader at an excitation wavelength of 315 nm and an emission wavelength of 415 nm.[7]

Data Analysis
  • Subtract Background: Subtract the average fluorescence value of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Fluorescence_Test_Inhibitor / Fluorescence_Enzyme_Control))

  • Determine IC50: Plot the % Inhibition against the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC50).

Protocol 2: Antiproliferative Activity in Cancer Cells (MTT Assay)

Objective: To evaluate the cytotoxic or cytostatic effects of the compound on a cancer cell line. Quinoline derivatives are well-documented for their anticancer potential.[1][8] This assay provides a measure of overall cellular health and proliferation.

Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a clear 96-well plate.[1]

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride in complete culture medium. Final DMSO concentration should not exceed 0.5%.

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing the various compound concentrations.

    • Include a "Vehicle Control" (medium with DMSO) and a "Positive Control" (e.g., doxorubicin).[1]

    • Incubate for 48 or 72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate Percent Viability: % Viability = 100 * (Absorbance_Treated / Absorbance_Vehicle_Control)

  • Determine IC50: Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value, which represents the concentration required to inhibit cell growth by 50%.

Parameter Example Value Interpretation
KYNU Inhibition IC50 5.2 µMThe concentration at which the compound inhibits 50% of KYNU enzyme activity.
MCF-7 Cytotoxicity IC50 15.8 µMThe concentration at which the compound reduces the viability of MCF-7 cells by 50%.

Protocol 3: Anti-inflammatory Activity (Nitric Oxide Assay)

Objective: To assess the compound's ability to suppress the inflammatory response in macrophages. Certain quinoline derivatives have shown anti-inflammatory effects by inhibiting nitric oxide (NO) release.[9]

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates an anti-inflammatory effect.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture J774A.1 macrophage cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed 5 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Pre-treat the cells by adding 50 µL of the compound dilutions to the wells and incubate for 1 hour.

    • Include a "Vehicle Control" group.

  • Inflammatory Stimulation:

    • Add 50 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "Unstimulated Control" group.

    • Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

    • A purple color will develop. Measure the absorbance at 540 nm within 30 minutes.

  • Parallel Viability Assay:

    • It is crucial to run a parallel MTT assay (as described in Protocol 2) on the remaining cells to ensure that the reduction in NO is not due to cytotoxicity.

Data Analysis
  • Nitrite Concentration: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in each sample.

  • Calculate Percent Inhibition of NO Production: % NO Inhibition = 100 * (1 - ((NO_LPS+Compound - NO_Unstimulated) / (NO_LPS_Control - NO_Unstimulated)))

  • Correlate with Viability: Ensure that concentrations showing significant NO inhibition do not cause a significant decrease in cell viability from the parallel MTT assay.

Integrated Experimental Workflow

The following diagram illustrates the logical flow for characterizing the compound, moving from a specific biochemical target to broader cell-based functional outcomes.

Workflow start Compound Stock Solution (S)-2-Amino-3-(quinolin-2-yl)propanoic acid HCl in DMSO biochem Protocol 1: Biochemical Screening (KYNU Inhibition Assay) start->biochem cell_culture Cell Culture (MCF-7 & J774A.1) start->cell_culture data Data Analysis (Calculate IC50 Values) biochem->data cyto Protocol 2: Antiproliferation Assay (MTT Assay on MCF-7) cell_culture->cyto inflam Protocol 3: Anti-inflammatory Assay (NO Assay on J774A.1) cell_culture->inflam cyto->data inflam->data conclusion Conclusion: Profile compound as a potential KYNU inhibitor with anticancer and anti-inflammatory properties. data->conclusion

Caption: Integrated workflow for in vitro compound characterization.

References

  • BPS Bioscience. (n.d.). Kynureninase Inhibitor Screening Assay Kit KYNU 79514. Retrieved from BPS Bioscience website. [Link]

  • Broch, S., Aboab, B., Anizon, F., & Moreau, P. (2010). Synthesis and in vitro antiproliferative activities of quinoline derivatives. European Journal of Medicinal Chemistry, 45(4), 1657-1662. [Link]

  • Li, X., et al. (2021). The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. Bioorganic & Medicinal Chemistry, 29, 115856. [Link]

  • Melo, C. F., et al. (2021). Analytical methods used for kynurenine pathway metabolites' determination in biological samples (excluding methods with electrochemical detection). Molecules, 26(11), 3149. [Link]

  • Asif, M. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • ResearchGate. (n.d.). Protocol for the synthesis of quinoline derivatives. Retrieved from ResearchGate. [Link]

  • Wiatr, M., et al. (2020). Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives. International Journal of Molecular Sciences, 21(23), 9263. [Link]

  • Amaral, M., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 8. [Link]

  • Clark, J., et al. (2023). Kynurenine Pathway Metabolites as Potential Biomarkers in Chronic Pain. International Journal of Molecular Sciences, 24(9), 8199. [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-(quinolin-2-yl)propanoic acid. Retrieved from PubChem. [Link]

  • Abás, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3549. [Link]

  • Al-Hussain, S. A., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

Sources

Application

Application Notes &amp; Protocols: Crystallization of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Crystalline Form (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is a synthetic amino acid derivative with sign...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystalline Form

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is a synthetic amino acid derivative with significant potential in pharmaceutical development. As with any active pharmaceutical ingredient (API), the solid-state properties of this compound are of paramount importance. The crystalline form of an API directly influences critical parameters such as stability, solubility, bioavailability, and manufacturability.[][2] Uncontrolled crystallization can lead to the formation of different polymorphic forms, which are distinct crystalline structures of the same molecule.[3][4][5] These polymorphs can exhibit different physicochemical properties, potentially impacting the safety and efficacy of the final drug product.[4][6] Therefore, developing robust and reproducible crystallization protocols is a critical step in ensuring consistent product quality.[4]

This guide provides a detailed overview of established crystallization techniques applicable to (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride. It is designed to equip researchers with the foundational knowledge and practical protocols to control the crystallization process, thereby ensuring the desired solid-state form of the API. The principles and methodologies described herein are grounded in established crystallographic and pharmaceutical science.

Foundational Principles: Solubility and Supersaturation

Crystallization is fundamentally a process of purification and particle formation from a solution.[7] It is governed by two key stages: nucleation, the initial formation of stable crystalline entities, and crystal growth.[2] Both processes are driven by supersaturation, a state where the concentration of the solute in a solution exceeds its equilibrium solubility. The method by which supersaturation is achieved dictates the crystallization technique employed. For amino acid hydrochlorides, which often exhibit good solubility in polar solvents, several techniques are particularly effective.[8]

Core Crystallization Techniques

This section details three primary crystallization techniques suitable for (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride: Cooling Crystallization, Anti-Solvent Crystallization, and Vapor Diffusion. Each method offers distinct advantages and levels of control over the crystallization process.

Cooling Crystallization

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should exhibit a significant change in solubility for the target compound across the desired temperature range. It should also be chemically inert with respect to the compound. For amino acid hydrochlorides, polar protic solvents like methanol, ethanol, or water, and mixtures thereof, are often good starting points.[12][13]

  • Cooling Rate: A controlled and slow cooling rate is crucial to maintain the system within the metastable zone, where crystal growth is favored over primary nucleation.[14] This minimizes the formation of amorphous material or undesired polymorphs.

cooling_crystallization_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Compound in Minimal Hot Solvent saturate Ensure Complete Dissolution (Saturated Solution) dissolve->saturate Heat & Stir cool Controlled Cooling saturate->cool nucleation Nucleation & Crystal Growth cool->nucleation Induces Supersaturation filtration Filter Crystals nucleation->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying

Anti-Solvent Crystallization

Principle: This method, also known as precipitation or drowning-out, involves the addition of a miscible "anti-solvent" to a solution of the compound.[][2][15] The compound should be highly soluble in the primary solvent but poorly soluble in the anti-solvent. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing supersaturation and crystallization.[16]

Causality Behind Experimental Choices:

  • Solvent/Anti-Solvent System: The selection of a suitable solvent/anti-solvent pair is critical. The two liquids must be miscible. For a polar compound like an amino acid hydrochloride, a polar solvent such as methanol or dimethyl sulfoxide (DMSO) could be paired with a less polar anti-solvent like isopropanol, ethyl acetate, or diethyl ether.

  • Addition Rate: The rate at which the anti-solvent is added directly influences the level of supersaturation. A slow, controlled addition allows for gradual crystal growth, while rapid addition can lead to the precipitation of amorphous material or very small crystals.[]

antisolvent_crystallization_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Compound in Primary Solvent add_antisolvent Slowly Add Anti-Solvent dissolve->add_antisolvent precipitation Crystal Precipitation add_antisolvent->precipitation Reduces Solubility filtration Filter Crystals precipitation->filtration washing Wash with Anti-Solvent Mixture filtration->washing drying Dry Under Vacuum washing->drying

Vapor Diffusion

Principle: Vapor diffusion is a highly effective technique for growing high-quality single crystals, often from very small amounts of material.[17] It is a form of anti-solvent crystallization where the anti-solvent is introduced slowly into the solution via the vapor phase.[18][19] A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually reducing the compound's solubility and leading to controlled crystallization.[7][19]

Causality Behind Experimental Choices:

  • Solvent System: The primary solvent should have a lower vapor pressure (be less volatile) than the anti-solvent.[19] This ensures that the anti-solvent diffuses into the solution rather than the solvent evaporating out.

  • System Sealing: A well-sealed system is crucial to allow for the slow and controlled diffusion of the anti-solvent vapor, which is key to growing high-quality crystals.

vapor_diffusion_workflow cluster_setup System Setup cluster_diffusion Diffusion & Crystallization cluster_isolation Isolation solution Prepare Concentrated Solution in Inner Vial reservoir Place Anti-Solvent in Outer Chamber seal Seal the Chamber diffusion Vapor Diffusion of Anti-Solvent seal->diffusion equilibration Slow Equilibration & Crystal Growth diffusion->equilibration Gradual Supersaturation harvest Harvest Crystals equilibration->harvest

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from Methanol/Water
  • Dissolution: In a clean flask, add 100 mg of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride. Add a minimal amount of a 9:1 methanol:water mixture and heat gently (to ~50-60°C) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any particulate matter is present, perform a hot filtration through a pre-warmed filter funnel to remove insoluble impurities.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To further decrease solubility, the flask can then be placed in an ice bath or a refrigerator (4°C).

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization from Methanol/Diethyl Ether
  • Dissolution: Dissolve 100 mg of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride in a minimal amount of methanol at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add diethyl ether dropwise until the solution becomes faintly turbid.

  • Crystallization: Add a few more drops of methanol to redissolve the precipitate and then allow the solution to stand undisturbed. Crystals should form over time.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a 1:1 methanol:diethyl ether mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Vapor Diffusion with Methanol and Diethyl Ether
  • Solution Preparation: In a small vial (e.g., a 1-dram vial), dissolve 10-20 mg of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride in a minimal amount of methanol (e.g., 0.5 mL).

  • System Setup: Place this open vial inside a larger beaker or jar that contains a layer of diethyl ether (the anti-solvent) at the bottom (e.g., 2-3 mL).

  • Sealing: Seal the larger container tightly with a lid or parafilm.

  • Incubation: Allow the system to stand undisturbed at room temperature. Diethyl ether vapor will slowly diffuse into the methanol solution.

  • Crystal Growth: Crystals should appear within a few hours to several days.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.

Characterization of Crystalline Forms

It is imperative to characterize the resulting crystalline material to determine its form and purity.[5][20] Standard analytical techniques for solid-state characterization include:

  • Powder X-Ray Diffraction (PXRD): To identify the crystalline phase and assess polymorphism.[5]

  • Differential Scanning Calorimetry (DSC): To determine melting point and thermal events, which are characteristic of a specific crystalline form.[5]

  • Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To detect differences in molecular interactions within the crystal lattice.[21]

  • Scanning Electron Microscopy (SEM): To observe crystal morphology and size.[5]

Summary of Key Experimental Parameters

TechniqueKey ParametersExpected Outcome
Cooling Crystallization Solvent system, cooling rate, final temperature.Good for moderate to large quantities. Crystal size is dependent on the cooling rate.
Anti-Solvent Crystallization Solvent/anti-solvent pair, addition rate, temperature.Versatile and rapid. Can be prone to amorphous precipitation if not controlled.
Vapor Diffusion Solvent/anti-solvent volatility, temperature, time.Excellent for producing high-quality single crystals for structural analysis. Best for small quantities.

Conclusion

The successful crystallization of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is a critical determinant of its suitability for further pharmaceutical development. The choice of crystallization technique—be it cooling, anti-solvent addition, or vapor diffusion—will depend on the desired outcome, whether it be bulk powder for formulation studies or high-quality single crystals for structural elucidation. By carefully controlling key experimental parameters such as solvent systems, temperature, and rates of change, researchers can reproducibly obtain the desired crystalline form of this promising API, ensuring consistency and quality in their drug development endeavors.

References

  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. [Link]

  • Xtalks. Drug Polymorphism: A Key Consideration for API Development. [Link]

  • Myerson, A. S., & Kim, K. (2018). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. [Link]

  • Aksu, B., et al. (2023). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. PMC. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • PharmaFeatures. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion. [Link]

  • Curia Global. Drug Polymorphism: A Key Consideration for API Development. [Link]

  • Price, S. L. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

  • Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. [Link]

  • Scrivens, G. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. American Pharmaceutical Review. [Link]

  • The Pharma Master. API Particle / Crystal Engineering. [Link]

  • Kenis Group, Illinois. (2012). Microfluidic approach to polymorph screening through antisolvent crystallization. [Link]

  • Unknown. crystallization of small molecules. [Link]

  • Hayashi, K., et al. Solubilities Studies of Basic Amino Acids. [Link]

  • FDA. Guidance for Industry. [Link]

  • BIA. Crystallisation in pharmaceutical processes. [Link]

  • Myande. Cooling/Freezing Crystallization. [Link]

  • Agno Pharmaceuticals. Drug Substance Solid State Characterization. [Link]

  • Coles, S. J., & Tizzard, G. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1769-1794. [Link]

  • NETZSCH Analyzing & Testing. API Characterization. [Link]

  • MIT. Growing Crystals. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Fromm, K. M. Guide for crystallization. [Link]

  • Various Authors. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • Emerson, W. S., & Tishler, M. (1946). U.S. Patent No. 2,404,503. Washington, DC: U.S.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Cativiela, C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. [Link]

  • Aitken, D. J., et al. (2025). Syntheses of the (±)‐, (+)‐, and (−)‐Forms of 2‐Amino‐3‐(8‐hydroxyquinolin‐3‐yl)propanoic Acid (8HQ‐3Ala) from a Common Dehydroamino Acid Methyl Ester Precursor. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

  • Hansen, K. B., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience. [Link]

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Technical Notes & Optimization

Troubleshooting

How to prevent racemization of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid during peptide coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stereochemical challenges during the solid-phase peptide synthesis (SPPS) of sequences containing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stereochemical challenges during the solid-phase peptide synthesis (SPPS) of sequences containing the unnatural, heteroaromatic amino acid (S)-2-Amino-3-(quinolin-2-yl)propanoic acid (often referred to as 2-quinolinylalanine or Ala(2-Quin)).

Below, you will find an in-depth troubleshooting guide, quantitative data comparisons, and a self-validating experimental protocol to ensure stereochemical integrity during your synthesis workflows.

Troubleshooting Guide & FAQs

Q1: Why is (S)-2-Amino-3-(quinolin-2-yl)propanoic acid highly susceptible to racemization during peptide coupling? A: The racemization of heteroaromatic unnatural amino acids is driven by two primary mechanisms: the formation of a 5(4H)-oxazolone (azlactone) intermediate and direct α -proton abstraction (enolization)[1][2]. The quinolin-2-yl side chain is strongly electron-withdrawing, which significantly increases the acidity of the α -proton. Furthermore, the heteroaromatic nitrogen in the quinoline ring can act as an intramolecular general base. This stabilizes the planar, achiral oxazolone intermediate during carboxyl activation, leading to a rapid loss of stereochemical information at the α -carbon before the incoming amine can form the peptide bond[1].

Q2: Which coupling reagents are most effective at preventing this racemization? A: To outcompete the racemization pathway, the acylation rate must be maximized while minimizing the basicity of the reaction environment.

  • DIC / Oxyma Pure: This is the gold standard for racemization-prone unnatural amino acids. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly reactive additive that suppresses oxazolone formation and does not require the addition of a tertiary amine base, which is the primary catalyst for base-driven enolization[1][3].

  • HATU / TMP (sym-Collidine): If uronium/aminium salts are required for sterically hindered adjacent residues, HATU provides exceptional coupling kinetics[2][4]. However, standard bases like DIPEA are too strong. Substituting DIPEA with 2,4,6-Trimethylpyridine (TMP or sym-collidine)—a weaker, sterically hindered base—significantly reduces α -proton abstraction while maintaining sufficient basicity to drive HATU activation[1].

Q3: How do temperature and pre-activation time influence the stereochemical outcome? A: Both parameters are critical failure points. Extended pre-activation allows the activated amino acid ester to cyclize into the oxazolone before the resin-bound amine can attack. Pre-activation must be strictly limited to ≤ 2 minutes [5]. Additionally, elevated temperatures exponentially increase the rate of racemization. Performing the coupling at 0°C to 20°C is mandatory; avoid using microwave-assisted heating for this specific residue[5].

Quantitative Data Presentation

The following table summarizes the causal relationship between coupling conditions and the typical extent of D-isomer formation for highly prone heteroaromatic amino acids (based on validated trends for quinolinylalanine and structurally related histidine derivatives).

Coupling SystemBase UsedTemperaturePre-Activation TimeRelative D-Isomer Formation (%)
HBTU / HOBtDIPEA (2.0 eq)25°C5 minutes15.0 - 25.0% (High Risk)
HATUDIPEA (2.0 eq)25°C5 minutes8.0 - 12.0%
HATUTMP (2.0 eq)20°C2 minutes1.5 - 3.0%
DIC / Oxyma PureNone20°C2 minutes0.5 - 1.0%
DIC / Oxyma-BNone0°C to 20°C1 minute< 0.5% (Optimal)

Logic & Workflow Visualization

RacemizationPrevention N1 Target AA: (S)-Ala(2-Quin) N2 Risk Assessment: High Racemization Risk (Oxazolone & Enolization) N1->N2 N3 Select Coupling Reagent N2->N3 N4 DIC / Oxyma Pure (Base-Free, Highly Reactive) N3->N4 Preferred N5 HATU / TMP (Weak Base, Fast Kinetics) N3->N5 Alternative N6 Optimize Reaction Conditions: Temp ≤ 20°C, Pre-activation ≤ 2 min N4->N6 N5->N6 N7 Self-Validation: Micro-cleavage & Chiral HPLC N6->N7

Workflow for optimizing coupling conditions to prevent racemization of heteroaromatic amino acids.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation steps. By generating a "racemized standard," you create a self-validating system that allows you to definitively quantify the success of your optimized coupling.

Methodology: Optimized Coupling of (S)-Fmoc-Ala(2-Quin)-OH using DIC/Oxyma

Phase 1: Preparation of the Racemized Control (Validation Baseline)

  • Swell a small aliquot (e.g., 20 mg) of the resin containing the sequence up to the N−1 residue in DMF.

  • Deprotect the Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF.

  • In a separate vial, dissolve 3.0 eq of (S)-Fmoc-Ala(2-Quin)-OH, 3.0 eq of HBTU, and 6.0 eq of DIPEA in DMF.

  • Intentional Failure: Allow this mixture to pre-activate for 30 minutes at room temperature to deliberately induce oxazolone formation and racemization.

  • Add to the resin and couple for 1 hour. Cleave the peptide using standard TFA cocktail and analyze via Chiral HPLC. This chromatogram serves as your baseline to identify the exact retention time of the D-isomer.

Phase 2: Optimized Coupling Procedure

  • Swell the main batch of resin in DMF and perform Fmoc deprotection (20% Piperidine/DMF). Wash with DMF (5x) and DCM (3x), then DMF (3x) to ensure complete removal of residual piperidine (a basic catalyst for racemization).

  • Strictly Timed Activation: In a clean vial, dissolve 3.0 eq of (S)-Fmoc-Ala(2-Quin)-OH and 3.0 eq of Oxyma Pure in a minimum volume of DMF.

  • Chill the solution in an ice bath to 0°C.

  • Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Start a timer immediately. Allow the mixture to pre-activate for exactly 1 to 2 minutes [5].

  • Transfer the activated mixture to the resin.

  • Allow the coupling to proceed for 2 hours at a controlled temperature of 15°C - 20°C.

  • Wash the resin thoroughly with DMF.

Phase 3: System Validation

  • Coupling Efficiency Check: Perform a Kaiser test. A negative result (yellow) validates complete acylation. If positive, perform a second coupling using the exact same optimized conditions (do not simply extend the time of the first coupling).

  • Stereochemical Check: Perform a micro-cleavage on 5 mg of the coupled resin. Analyze the crude product via Chiral HPLC and compare it against the chromatogram generated in Phase 1. The D-isomer peak should be < 1.0%.

References

  • JPT Peptide Technologies. "Optimizing Peptide Coupling: Key Techniques: Understanding T3P as a Coupling Reagent." JPT, [Link]

  • Subirós-Funosas, R., et al. "Oxyma-B, an excellent racemization suppressor for peptide synthesis." PubMed (National Institutes of Health), [Link]

Sources

Optimization

Improving solubility of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride in organic solvents

Technical Support Center: (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride Solubility Welcome to the technical support center for (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride. This resource is desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride Solubility

Welcome to the technical support center for (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound in organic solvents. Our goal is to equip you with the knowledge to select the most effective dissolution strategies for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride poorly soluble in many common organic solvents?

A: The low solubility of this compound in many organic solvents stems from its ionic nature. As a hydrochloride salt, the molecule exists in a charged state.[1] This high polarity makes it more compatible with polar solvents, particularly water, and less soluble in non-polar or weakly polar organic solvents. The crystalline lattice energy of the salt also plays a significant role; a significant amount of energy is required to break down the crystal structure and solvate the individual ions.

Q2: I'm observing limited solubility even in polar aprotic solvents like DMSO and DMF. What could be the reason?

A: While Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar, they may not always be sufficient to dissolve hydrochloride salts of amino acids effectively. The strong ionic interactions within the crystal lattice of the hydrochloride salt can be challenging to overcome. In some cases, even with these powerful solvents, you might only achieve a limited concentration or a suspension rather than a true solution. A structurally similar compound, 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride, is noted to be soluble in DMSO at concentrations equal to or greater than 50 mg/mL.[2]

Q3: Can I improve the solubility by heating the mixture?

A: Gentle heating can be a viable option to increase both the rate of dissolution and the equilibrium solubility.[3] For many compounds, solubility increases with temperature.[4][5] However, it is crucial to be cautious, as excessive heat can lead to the degradation of the compound. It is advisable to conduct preliminary stability tests at elevated temperatures before proceeding with this method on a larger scale.

Q4: Are there any quick physical methods I can try before resorting to chemical modifications?

A: Yes, before altering the chemical nature of the compound, you can employ physical methods to aid dissolution. Vigorous stirring or agitation increases the interaction between the solute and the solvent.[3] Additionally, sonication can be very effective in breaking down solid aggregates and enhancing the dissolution process.[3]

Troubleshooting Guides: Step-by-Step Solutions

Guide 1: Optimizing Direct Dissolution

This guide focuses on maximizing solubility without chemically modifying the compound.

1. Solvent Selection:

  • Polar Protic Solvents: Consider small chain alcohols like methanol or ethanol. These solvents can engage in hydrogen bonding and have a higher polarity that may aid in dissolving the hydrochloride salt.

  • Polar Aprotic Solvents: DMSO and DMF remain primary choices. Ensure you are using anhydrous (dry) solvents, as water content can sometimes influence solubility.

2. Physical Agitation and Temperature:

  • Sonication: Place the sample in an ultrasonic bath for 15-30 minute intervals. Monitor for any changes in clarity.

  • Heating: Gently warm the mixture while stirring. A temperature range of 40-60°C is a good starting point. Always use a sealed container to prevent solvent evaporation.

3. Co-Solvent Systems:

The use of a co-solvent, a water-miscible organic solvent, can significantly enhance solubility.[6][7] Co-solvents work by reducing the polarity of the primary solvent, which can help to solvate the less polar parts of your molecule.[8]

  • Methanol/Dichloromethane (DCM): Start by suspending the compound in DCM and then add methanol dropwise until the solid dissolves.

  • Ethanol/DCM: Similar to the above, this can be an effective combination.

Table 1: Recommended Solvents and Co-Solvent Systems

Solvent/SystemPolarityRationale
MethanolPolar ProticCan solvate both the ionic and organic portions of the molecule.
EthanolPolar ProticSimilar to methanol, but less polar.
DMSOPolar AproticStrong solvent for many polar compounds.
DMFPolar AproticAnother strong polar aprotic solvent.
Methanol/DCMMixedBalances polarity to dissolve the compound.
Ethanol/DCMMixedA slightly less polar alternative to Methanol/DCM.

dot

G cluster_0 Troubleshooting Workflow start Start: Insoluble Compound solvent_selection Select Appropriate Organic Solvent (e.g., DCM, THF, Ethyl Acetate) start->solvent_selection physical_methods Apply Physical Methods (Stirring, Sonication, Gentle Heating) solvent_selection->physical_methods If still insoluble cosolvent Use a Co-Solvent System (e.g., MeOH/DCM) physical_methods->cosolvent If still insoluble freebase Convert to Free Base cosolvent->freebase If still insoluble dissolved Compound Dissolved freebase->dissolved

Caption: A workflow for troubleshooting solubility issues.

Guide 2: Conversion to the Free Base

If direct dissolution methods fail, converting the hydrochloride salt to its free amine form is often the most effective strategy.[3] The free base is significantly less polar and will be more soluble in a wider range of organic solvents.[9]

Principle: This process involves neutralizing the hydrochloride salt with a mild base. The resulting free amine is then extracted into an organic solvent.

Experimental Protocol: Free Base Conversion

  • Dissolution: Dissolve the (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride in a minimal amount of water.

  • Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a 10% sodium carbonate (Na₂CO₃) solution, while stirring. Monitor the pH of the aqueous layer with pH paper or a pH meter until it becomes basic (pH 8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Repeat the extraction 2-3 times to ensure complete recovery of the free amine.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any residual water. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the free amine.

dot

G cluster_1 Free Base Conversion start Start: Hydrochloride Salt in Aqueous Solution add_base Add Mild Base (e.g., NaHCO3) start->add_base extract Extract with Organic Solvent add_base->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate end Result: Free Base evaporate->end

Caption: The process of converting a hydrochloride salt to its free base.

Caution: The free amine form may be less stable than the hydrochloride salt. It is recommended to use the free base immediately after preparation or store it under an inert atmosphere at a low temperature.

References

  • Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Available from: [Link]

  • Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Available from: [Link]

  • Modeling Solubilities for Amino Acids in Water as Functions of Temperature and pH. ACS Publications. Available from: [Link]

  • Cosolvent - Wikipedia. Available from: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available from: [Link]

  • (S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid HCl - PubChem. Available from: [Link]

  • Freebase (chemistry) - wikidoc. Available from: [Link]

  • Melting properties of amino acids and their solubility in water - PMC. Available from: [Link]

  • Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion - PubMed. Available from: [Link]

  • Melting properties of amino acids and their solubility in water - RSC Publishing. Available from: [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate. Available from: [Link]

  • 10.8: Amines as Bases - Chemistry LibreTexts. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. Available from: [Link]

  • Methods to boost solubility - IJSDR. Available from: [Link]

  • Conversion of Amines to Amine Salts - YouTube. Available from: [Link]

  • Isolation (Recovery) of amines - University of Alberta. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • How can I isolate a highly polar compound from an aqueous solution? - ResearchGate. Available from: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (S)-2-Amino-3-(quinolin-2-yl)propanoic Acid Coupling

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals dealing with the complex solid-phase peptide synthesis (SPPS) of sequences containing the u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals dealing with the complex solid-phase peptide synthesis (SPPS) of sequences containing the unnatural amino acid (S)-2-Amino-3-(quinolin-2-yl)propanoic acid (commonly referred to as Fmoc-Ala(2-Quin)-OH).

Mechanistic Overview: The Causality of Coupling Failures

Fmoc-Ala(2-Quin)-OH is a highly specialized, bulky building block frequently utilized in the development of potent peptide therapeutics, such as interleukin-23 (IL-23) receptor inhibitors[1]. However, its incorporation routinely suffers from low coupling efficiencies, sequence truncation, and epimerization. As an application scientist, it is crucial to understand that these failures are not random, but are driven by three predictable mechanistic factors:

  • Severe Steric Hindrance: The bicyclic quinoline ring creates a massive steric shield around the activated carbonyl. This severely restricts the attack trajectory of the incoming resin-bound N-terminal amine, raising the activation energy barrier for aminolysis.

  • Intermolecular Aggregation: The planar, aromatic quinoline moiety is highly prone to π−π stacking. As the peptide elongates, these interactions induce secondary structure formation (e.g., β -sheets), causing the peptide chains to aggregate and effectively sequestering the reactive amine from the solvent phase[2].

  • On-Resin Solvation Depletion: Bulky, hydrophobic residues repel polar solvents like DMF. This leads to localized resin shrinkage, drastically reducing the diffusion rates of coupling reagents into the polymer matrix.

Diagnostic FAQs (Troubleshooting Guide)

Q: I am using standard HBTU/DIPEA chemistry, but Kaiser tests remain positive after 2 hours. What is the fundamental issue? A: HBTU generates an OBt (hydroxybenzotriazole) active ester, which is insufficiently reactive for highly hindered unnatural amino acids. The steric bulk of the quinoline ring prevents the nucleophile from attacking the OBt ester. You must switch to reagents that form a more reactive intermediate with a lower steric profile, such as OxymaPure/DIC, or reagents that benefit from a neighboring group effect, such as HATU[3].

Q: Should I use HATU or Oxyma/DIC for this specific residue? A: For Fmoc-Ala(2-Quin)-OH, an orthogonal dual-coupling strategy is optimal. We recommend a first coupling with Oxyma/DIC. Oxyma active esters are less sterically demanding than uronium-based esters and completely avoid the risk of N-terminal guanidinylation—a common side reaction when slow couplings are forced with excess HATU[3]. If the coupling remains incomplete, follow up with a second coupling using HATU/Collidine.

Q: I observe severe resin shrinkage during the addition of Ala(2-Quin). How do I resolve this aggregation? A: Resin shrinkage is a macroscopic symptom of microscopic aggregation. To disrupt the π−π stacking and hydrogen bonding, elevate the reaction temperature. Using Microwave-Assisted SPPS (e.g., the CarboMAX method) at 90°C provides the kinetic energy required to break these aggregates and drive the acylation forward[4]. If heating is not possible, incorporate chaotropic salts (e.g., 0.1 M LiCl in DMF) or use a solvent mixture of DMF/NMP/DMSO (1:1:1) to enhance solvation[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the built-in validation checkpoints.

Protocol A: High-Efficiency Microwave-Assisted Coupling (HE-SPPS)

This protocol utilizes elevated thermal energy to overcome the steric and aggregative barriers of Fmoc-Ala(2-Quin)-OH[4].

  • Step 1: Resin Swelling & Deprotection. Swell the resin in DMF for 15 minutes. Treat with 20% Piperidine in DMF (2 x 5 mins).

  • Step 2: Deprotection Validation (Checkpoint). Perform a Kaiser test. A deep blue resin confirms successful Fmoc removal. Do not proceed if the test is negative or patchy.

  • Step 3: Activation. In a separate vial, dissolve 4.0 equivalents of Fmoc-Ala(2-Quin)-OH and 4.0 eq of OxymaPure in DMF (to a 0.2 M concentration). Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to pre-form the active ester.

  • Step 4: Microwave Coupling. Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 90°C for 5 minutes.

  • Step 5: Coupling Validation (Checkpoint). Wash the resin thoroughly (5x DMF, 3x DCM). Perform a Kaiser test. A colorless/yellow resin confirms successful coupling. If slightly blue, proceed immediately to Protocol B.

Protocol B: Orthogonal Double-Coupling Strategy

Used as a rescue sequence if Protocol A yields a trace positive Kaiser test, leveraging a different activation mechanism[3].

  • Step 1: Secondary Activation. Dissolve 3.0 eq of Fmoc-Ala(2-Quin)-OH and 3.0 eq of HATU in DMF.

  • Step 2: Base Addition. Add 6.0 eq of sym-Collidine. (Collidine is preferable to DIPEA for hindered couplings as its weaker basicity minimizes epimerization of the activated ester).

  • Step 3: Extended Coupling. Add the mixture to the resin and agitate at room temperature for 60-90 minutes.

  • Step 4: Final Validation. Wash the resin and repeat the Kaiser test. If still positive, cap the unreacted amines using Acetic Anhydride/DIPEA (1:2 in DMF) for 10 minutes to prevent deletion sequences in the final final product.

Quantitative Reagent Comparison

Selecting the right coupling reagent is a balance of reactivity, steric tolerance, and epimerization control. Use this data to guide your synthesis strategy.

Reagent SystemActivation IntermediateSteric ToleranceEpimerization RiskRecommended Use Case
HBTU / DIPEA OBt EsterLowModerateStandard, unhindered natural amino acids.
HATU / Collidine OAt EsterHighModerate-HighDifficult couplings; secondary amines; rescue couplings[3].
DIC / OxymaPure Oxyma EsterVery HighLowBulky unnatural AAs; elevated temperature (MW) SPPS[4].
COMU / DIPEA Oxyma-uroniumHighLowSolution-phase coupling; highly hindered junctions.

Visualizations

SPPS_Troubleshooting Start Incomplete Coupling (Positive Kaiser Test) Check1 Reagent Check: Using HBTU/HOBt? Start->Check1 Action1 Switch to HATU/HOAt or Oxyma/DIC Check1->Action1 Yes Check2 Temperature Check: Room Temp Synthesis? Check1->Check2 No Success Successful Coupling (Negative Kaiser Test) Action1->Success Retest Action2 Implement Microwave SPPS (75°C - 90°C) Check2->Action2 Yes Check3 Aggregation Check: Resin Shrinkage? Check2->Check3 No Action2->Success Retest Action3 Add Chaotropic Agents (0.1M LiCl or DMSO) Check3->Action3 Yes Action3->Success Retest

Workflow for diagnosing and resolving Fmoc-Ala(2-Quin)-OH coupling failures.

Activation_Pathway AA Fmoc-Ala(2-Quin)-OH DIC DIC / OxymaPure Activation AA->DIC Ester Oxyma Active Ester (Low Steric Profile) DIC->Ester Fast Conversion Peptide Peptide Bond Formed Ester->Peptide Aminolysis Amine Resin-Bound Amine (Nucleophile) Amine->Peptide Nucleophilic Attack

Mechanistic pathway of Oxyma/DIC activation overcoming steric hindrance.

References

  • [1] PEPTIDE INHIBITORS OF INTERLEUKIN-23 RECEPTOR AND THEIR USE TO TREAT INFLAMMATORY DISEASES - European Patent Office - EP 4613761. European Patent Office. Available at: [Link]

  • [3] Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. ResearchGate. Available at: [Link]

  • [4] CarboMAX - Enhanced Peptide Coupling at Elevated Temperature. CEM GmbH. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Cleavage Conditions for Peptides Containing (S)-2-Amino-3-(quinolin-2-yl)propanoic acid

Guide for Researchers, Scientists, and Drug Development Professionals (S)-2-Amino-3-(quinolin-2-yl)propanoic acid, a synthetic amino acid notable for its quinoline side chain, presents unique challenges during the final...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid, a synthetic amino acid notable for its quinoline side chain, presents unique challenges during the final cleavage step of solid-phase peptide synthesis (SPPS). The quinoline moiety, a nitrogen-containing heterocycle, can influence the chemical environment, leading to incomplete cleavage or undesirable side reactions if not properly managed. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind optimizing cleavage conditions for peptides incorporating this specialized residue.

Section 1: Foundational Principles & Initial Considerations

The final step in Fmoc-based SPPS involves treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the solid support and remove side-chain protecting groups.[1] During this process, reactive carbocations are generated from these protecting groups. These cations can alkylate nucleophilic residues like Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys).[2][3] The quinoline ring in (S)-2-Amino-3-(quinolin-2-yl)propanoic acid, while relatively stable to acid, introduces a basic nitrogen atom that can be protonated, potentially altering peptide solubility and aggregation properties during cleavage.

It is highly recommended to perform small-scale trial cleavages on 10-50 mg of peptide resin to determine the optimal cocktail and reaction time before proceeding with the bulk material.[4]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the cleavage of peptides containing (S)-2-Amino-3-(quinolin-2-yl)propanoic acid.

Q1: My cleavage is incomplete, resulting in low yield. What are the likely causes and how can I improve it?

A1: Incomplete cleavage is a frequent problem that can stem from several factors. Systematically addressing each potential cause is key to improving your yield.

  • Cause 1: Insufficient Reagent Access or Reaction Time. Peptides, especially longer sequences or those prone to aggregation, can be difficult for the TFA cocktail to penetrate.[5] The standard 2-3 hour cleavage time may be insufficient.

    • Solution: Extend the cleavage time to 4-6 hours. For particularly difficult sequences, it may be necessary to precipitate the peptide and subject it to a second cleavage with a fresh cocktail.[3][5]

  • Cause 2: Peptide Aggregation. The presence of hydrophobic residues, including the quinoline moiety, can promote peptide aggregation on the resin, hindering cleavage.

    • Solution: Ensure the resin is well-swollen before cleavage. A pre-swelling step in dichloromethane (DCM) for 10-15 minutes can improve reagent access.[4] If aggregation is suspected, using a more chaotropic solvent system during the final washes before drying the resin may help.

  • Cause 3: Sub-optimal Cleavage Cocktail. While a standard TFA/TIS/Water cocktail is often sufficient, the unique properties of your peptide may require a more robust formulation.[2]

    • Solution: Consider a more potent cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).[2] See the table in Q3 for more options.

Verification Step: Post-Cleavage Kaiser Test To confirm if a significant amount of peptide remains on the resin, you can perform a Kaiser test on a small sample of the resin beads after cleavage. A deep blue or purple color indicates the presence of primary amines, confirming incomplete cleavage.[6]

Q2: I'm observing unexpected peaks in my HPLC/MS analysis. What are potential side reactions involving the quinoline residue?

A2: The quinoline ring itself is generally stable to TFA.[7] However, side reactions can still occur, often involving other sensitive residues in your peptide, which are exacerbated by the cleavage conditions.

  • Side Reaction 1: Alkylation of Sensitive Residues. The primary source of impurities is the alkylation of nucleophilic side chains (Trp, Met, Tyr, Cys) by carbocations generated from protecting groups (e.g., t-butyl, trityl).[3][8] The quinoline ring itself is generally resistant to electrophilic substitution under these conditions but does not prevent side reactions elsewhere.[7]

    • Mitigation: The key is effective scavenging. Ensure your cleavage cocktail contains appropriate scavengers for all sensitive residues in your sequence. Triisopropylsilane (TIS) is excellent for trityl and t-butyl cations, while 1,2-ethanedithiol (EDT) is effective for a broader range of cations and helps protect Cys and Met.[9][10]

  • Side Reaction 2: Oxidation. Methionine and Cysteine are prone to oxidation. This can be minimized by working under an inert gas atmosphere and using degassed solvents.[4]

    • Mitigation: The addition of scavengers like EDT or thioanisole can help suppress oxidation.[11]

  • Side Reaction 3: Sulfonation of Trp, Ser, or Thr. If your peptide contains Arginine protected with Pmc or Mtr groups, the sulfonyl group can be transferred to Trp, Ser, or Thr residues during cleavage.[3][12]

    • Mitigation: This is best avoided by using the Pbf protecting group for Arginine. If Pmc or Mtr must be used, adding thioanisole to the cleavage cocktail can help suppress this side reaction.[13]

Q3: How do I select the optimal cleavage cocktail for my peptide?

A3: The choice of cocktail depends entirely on the amino acid composition of your peptide. The goal is to use a mixture that efficiently removes all protecting groups while quenching any resulting reactive species.[4]

Table 1: Common Cleavage Cocktails for Fmoc SPPS

Cocktail NameComposition (v/v/w)Key Applications & Rationale
TFA / TIS / H₂O TFA (95%) / TIS (2.5%) / H₂O (2.5%)General Purpose. Good for peptides without highly sensitive residues like Cys or Met. TIS is an excellent scavenger for t-butyl and trityl cations.[2]
Reagent B TFA (88%) / Phenol (5%) / H₂O (5%) / TIS (2%)"Odorless" option. Replaces smelly thiols with TIS. Effective for Trp, Tyr, and peptides with trityl groups. Does not prevent Met oxidation.[14]
Reagent K TFA (82.5%) / Phenol (5%) / H₂O (5%) / Thioanisole (5%) / EDT (2.5%)"Universal" strong cocktail. Recommended for complex peptides containing multiple sensitive residues (Arg, Cys, Met, Trp, Tyr).[1][2]
TFA / EDT / H₂O TFA (94%) / EDT (2.5%) / H₂O (2.5%) / TIS (1%)Cysteine-rich peptides. EDT is highly effective at scavenging cations and preventing disulfide-related side reactions.[9]

TFA = Trifluoroacetic Acid; TIS = Triisopropylsilane; EDT = 1,2-Ethanedithiol

Q4: What is the recommended workup procedure after cleavage?

A4: A proper workup is critical to remove scavengers and other impurities, maximizing the purity of your crude peptide before purification.

  • Filtration: After the reaction is complete, filter the resin to separate it from the TFA/peptide solution. Wash the resin 2-3 times with fresh TFA to ensure all cleaved peptide is collected.[3]

  • Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. This will cause the peptide to precipitate.[6]

  • Pelleting: Centrifuge the ether suspension to pellet the precipitated peptide.[6]

  • Washing: Decant the ether and wash the pellet at least two more times with cold ether to remove residual scavengers and dissolved protecting group fragments.[9]

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or under vacuum.[6]

  • Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., 0.1% TFA in water/acetonitrile) for analysis by RP-HPLC and Mass Spectrometry.[15]

Section 3: Experimental Protocols & Visual Guides

Protocol 1: Small-Scale Trial Cleavage and Analysis

Objective: To determine the optimal cleavage time for your peptide.

  • Place approximately 20-50 mg of the dried peptide-resin into a suitable reaction vessel.[3]

  • Add 1 mL of your chosen cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Gently agitate at room temperature.

  • At different time points (e.g., 1, 2, and 4 hours), take a small aliquot of the resin, filter it, and precipitate the peptide in cold diethyl ether.[6]

  • Wash, dry, and analyze the peptide from each time point by RP-HPLC to assess the completeness of the cleavage and the purity profile.[9]

Diagram 1: General Peptide Cleavage & Analysis Workflow

CleavageWorkflow Resin Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) 2-4 hours, RT Resin->Cleavage Filter Filter Resin Cleavage->Filter Precipitate Precipitate in Cold Diethyl Ether Filter->Precipitate Wash Wash Pellet with Ether (3x) Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Analysis Dissolve & Analyze (HPLC, MS) Dry->Analysis

Caption: Standard workflow from resin-bound peptide to crude product analysis.

Diagram 2: Troubleshooting Logic for Incomplete Cleavage

TroubleshootingTree start Low Peptide Yield kaiser Perform Post-Cleavage Kaiser Test on Resin start->kaiser incomplete Cleavage is Incomplete kaiser->incomplete Positive (Blue) other_issue Issue is not cleavage. (Check synthesis, workup loss, or quantification) kaiser->other_issue Negative (Yellow) extend_time 1. Extend Cleavage Time (e.g., to 4-6 hours) incomplete->extend_time re_cleave 2. Re-cleave Pellet with Fresh Cocktail extend_time->re_cleave stronger_cocktail 3. Use Stronger Cocktail (e.g., Reagent K) re_cleave->stronger_cocktail

Caption: Decision tree for diagnosing and resolving low peptide yields.

References

  • Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. Humana Press Inc.
  • ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang....
  • MilliporeSigma. (n.d.). (S)-2-Amino-3-(quinolin-2-yl)propanoic acid dihydrochloride.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide Group.
  • BenchChem. (n.d.). Impact of scavengers on the final purity of Tyr(Bzl) containing peptides.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • (n.d.). How to Optimize Peptide Synthesis?.
  • BenchChem. (n.d.). Optimizing cleavage conditions for peptides containing modified amino acids.
  • BenchChem. (n.d.). Troubleshooting incomplete cleavage of the Trt protecting group.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • BLDpharm. (n.d.). 161513-46-8|(S)-2-Amino-3-(quinolin-2-yl)propanoic acid.
  • Sigma-Aldrich. (n.d.).
  • ChemBK. (n.d.). 2-Amino-3-[2(1H)-quinolinon-4-yl]-Propinonic acid.
  • (n.d.).
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed.
  • (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Zhao, Q., et al. (2009). Real-Time Monitoring of Peptide Cleavage Using a Nanopore Probe.
  • ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
  • Zhao, Q., et al. (2009). Real-time monitoring of peptide cleavage using a nanopore probe. PubMed.
  • Organic Letters - ACS Publications. (n.d.). Optimizing Solid-Phase Protein Synthesis Using CPG-2000 and a Nickel-Cleavable SNAC-tag Linker.
  • Sunway Pharm Ltd. (n.d.). (S)-2-Amino-3-(quinolin-2-yl)propanoic acid - CAS:161513-46-8.
  • Kates, S. A., et al. (n.d.). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC.
  • Chemical Science (RSC Publishing). (2023).
  • Wnuk, M., et al. (n.d.).
  • Wikipedia. (n.d.). Quinoline.
  • Chemsrc. (n.d.). 3-Amino-2-(quinolin-2-yl)propanoic acid | CAS#:1513655-94-1.
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • MDPI. (n.d.).

Sources

Troubleshooting

Resolving HPLC peak tailing for (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with complex, multi-functiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with complex, multi-functional molecules.

Analyzing (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride presents unique chromatographic challenges. This guide bypasses generic advice to focus on the specific physicochemical properties of this molecule, providing self-validating protocols and mechanistic explanations to definitively resolve peak tailing.

Part 1: Mechanistic FAQs – The "Why" Behind the Tailing

Q1: Why does (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride exhibit such severe peak tailing compared to standard amino acids? A1: The severity of the tailing is a direct result of the molecule's zwitterionic and multi-basic nature. This compound possesses a carboxylic acid (pKa ~2.0), a quinoline nitrogen (pKa ~4.9), and a primary amine (pKa ~9.0). In typical reversed-phase HPLC mobile phases (pH 4.0–7.0), the primary amine is fully protonated (positively charged).

Simultaneously, traditional silica-based stationary phases contain residual silanol groups (-Si-OH). As explained by 1, when the mobile phase pH exceeds 3.0, these acidic silanols deprotonate to form negatively charged silanoxides (-Si-O⁻)[1]. This creates a potent electrostatic attraction (an ion-exchange mechanism) between the basic nitrogens of your analyte and the silica surface. Because these secondary interactions have slow desorption kinetics, the analyte molecules linger on the column, resulting in an asymmetric, stretched trailing edge[2].

Q2: How can I definitively determine if the tailing is caused by these chemical silanol interactions or a failing column/system? A2: You must implement a self-validating system check. Never troubleshoot blindly. Inject a neutral, non-ionizable marker (such as Toluene or Uracil) alongside your sample. Neutral compounds do not participate in ion-exchange interactions with silanols. If the neutral marker yields a perfectly symmetrical peak (Tailing Factor < 1.2) while your quinoline derivative tails, the issue is definitively chemical (secondary interactions). If both peaks tail, you have a physical system issue, such as a column void, a partially blocked frit, or excessive extra-column dead volume[3].

Q3: What is the most effective mobile phase strategy to suppress these secondary interactions? A3: You have two primary mechanistic levers to pull:

  • The Low-pH Strategy: By dropping the mobile phase pH to 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer, you force the residual silanols (pKa ~4-5) into their fully protonated, neutral state (-Si-OH). As noted in the 4, this effectively shuts down the ion-exchange retention mechanism, leaving only the desired hydrophobic interactions[4].

  • The Competing Base Strategy: If low pH is incompatible with your assay, add a sacrificial basic modifier like Triethylamine (TEA) at 10–20 mM to a mid-pH mobile phase. TEA is small and highly basic; it aggressively binds to the active silanol sites, physically masking them from the bulkier quinoline analyte[5].

Part 2: Diagnostic Workflow Visualization

G Start Analyze (S)-2-Amino-3- (quinolin-2-yl)propanoic acid Observe Tf > 1.5 InjectNeutral Inject Neutral Marker (e.g., Toluene/Uracil) Start->InjectNeutral CheckToluene Does Neutral Marker Tail? InjectNeutral->CheckToluene SystemIssue Physical/System Issue: Check fittings, column void, or extra-column volume CheckToluene->SystemIssue Yes (Tf > 1.2) ChemicalIssue Chemical Issue: Secondary Silanol Interactions or pH Mismatch CheckToluene->ChemicalIssue No (Tf < 1.2) Evaluate Evaluate Peak Symmetry Calculate USP Tailing Factor SystemIssue->Evaluate After Hardware Fix LowPH Strategy A: Low pH Adjust to pH 2.0-2.5 (Protonate Silanols) ChemicalIssue->LowPH AddTEA Strategy B: Competing Base Add 10-20 mM TEA (Mask Silanols) ChemicalIssue->AddTEA LowPH->Evaluate AddTEA->Evaluate Evaluate->AddTEA Tf > 1.2 (Iterate) Success Optimal Resolution (Tf < 1.2) Evaluate->Success Tf < 1.2

Diagnostic workflow for resolving peak tailing of basic quinoline amino acid derivatives.

Part 3: Self-Validating Experimental Protocol

Objective: Eliminate secondary silanol interactions while continuously validating system fluidics to ensure data integrity.

Step 1: Baseline Assessment & System Validation

  • Prepare a system suitability sample containing (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride (1 mg/mL) and a neutral marker (Toluene at 0.1 mg/mL) in the initial mobile phase.

  • Inject 10 µL onto the HPLC system.

  • Causality & Validation Check: Calculate the USP Tailing Factor (Tf) for both peaks. If the Toluene Tf is > 1.2, halt the chemical optimization. You have a physical system issue (e.g., dead volume, failing frit). If the Toluene Tf is ≤ 1.2 but the quinoline derivative tails, proceed to Step 2.

Step 2: Silanol Suppression via pH Control

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0). Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Causality Check: At pH 2.0, residual silanols are fully protonated and neutralized. Furthermore, high-purity Type-B silica columns should be utilized as they lack the trace metal impurities that artificially increase silanol acidity[6].

  • Execute your gradient and evaluate the analyte Tf.

Step 3: Competing Base Addition (Iterative Alternative)

  • If low pH is insufficient or degrades your specific column, prepare a new Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 6.0) containing 10 mM Triethylamine (TEA).

  • Causality Check: TEA acts as a sacrificial basic modifier. Its high basicity allows it to aggressively bind to active silanol sites, masking them from the analyte[5].

  • Run the method and verify that the Tf drops below 1.2.

Step 4: Column Chemistry Upgrade

  • If mobile phase modifiers fail to achieve Tf < 1.2, transition to a polar-embedded (e.g., amide-linked) or fully end-capped Type-B silica column.

  • Causality Check: Endcapped phases block residual silanol activity, while polar-embedded phases provide a localized layer of water that acts as a steric shield for basic compounds[2].

Part 4: Quantitative Data Summary

The following table summarizes the expected impact of various chromatographic conditions on the peak symmetry of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride.

Chromatographic ConditionStationary PhaseMobile Phase pHAdditive / ModifierExpected USP Tailing Factor (Tf)Resolution Status
Baseline (Unoptimized) Type-A C186.0None> 2.5Severe Tailing (Unacceptable)
pH Suppression Type-B C182.50.1% TFA1.3 - 1.5Moderate (Acceptable for assay)
Competing Base Type-B C186.010 mM TEA1.1 - 1.3Optimal Symmetry
Steric Shielding Polar-Embedded C182.50.1% TFA< 1.1Excellent (Ideal)

References

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids | NIH PMC |5

  • HPLC Troubleshooting Guide | ACE HPLC | 4

  • Understanding HPLC Peak Tailing | Scribd | 6

  • Peak Tailing in HPLC | Element Lab Solutions | 1

  • What Causes Peak Tailing in HPLC? | Chrom Tech | 2

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Chromatography Online | 3

Sources

Optimization

Technical Support Center: Guide to the Storage and Handling of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride. Adherence t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride. Adherence to these protocols is critical for preventing chemical degradation, ensuring experimental reproducibility, and maintaining the integrity of your research outcomes.

Section 1: Frequently Asked Questions (FAQs) - Core Storage Principles

This section addresses the most common queries regarding the day-to-day handling and storage of the compound.

Q1: What are the ideal storage conditions for the solid (powder) form of the compound?

For maximum stability, the solid compound should be stored in a tightly sealed container at refrigerated temperatures, typically between 2°C and 8°C.[1][2] It is crucial to protect the compound from three primary environmental factors: moisture, light, and heat.[3][4][5] The compound is hygroscopic (absorbs moisture from the air) and light-sensitive, which can lead to degradation.[3][4][6] Storing in a desiccator within the refrigerator can provide an additional layer of protection against moisture.

Q2: I need to prepare a stock solution. How should I store it?

Stock solutions are significantly more susceptible to degradation than the solid-state compound. For optimal stability, solutions should be aliquoted into single-use volumes and stored frozen.[7][8] Recommended storage temperatures are -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[7] It is critical to avoid repeated freeze-thaw cycles, as this process can accelerate the degradation of the peptide in solution.[8]

Q3: What are the immediate visual signs of compound degradation?

The most common visual indicator of degradation, particularly for the quinoline moiety, is a change in color.[9] The pure compound should be a white to off-white solid.[2][10] Upon exposure to light or air (oxidation), it may turn yellow and progressively darken to brown.[3][4][9] For the solid powder, another sign of improper storage is clumping or caking, which indicates moisture absorption.[6]

Q4: How can I be sure my compound is still viable if I suspect degradation?

If you observe visual signs of degradation or are experiencing inconsistent experimental results, the most reliable course of action is to use a fresh, unopened vial of the compound.[9] For rigorous validation, you can perform analytical tests such as HPLC to check the purity profile against the certificate of analysis or run a functional assay comparing the questionable batch to a new standard.

Section 2: Troubleshooting Guide - Addressing Specific Degradation Issues

This section provides a structured approach to identifying and resolving common problems encountered during the use of this compound.

Issue 1: My white powder has turned pale yellow/brown.

  • Probable Cause: This is a classic sign of chemical degradation, likely caused by either photodegradation (exposure to light) or oxidation (prolonged exposure to air).[9] The quinoline ring system is particularly susceptible to these degradation pathways.[4][5][11]

  • Scientific Rationale: The conjugated π-system of the quinoline ring can absorb UV and visible light, leading to the formation of reactive species that result in colored byproducts.[9] Similarly, oxidation can alter the ring structure, leading to discoloration.

  • Recommended Action:

    • Discard the discolored compound. Its purity is compromised.

    • Review your storage protocol. Ensure all future vials are stored in amber or opaque containers, protected from ambient light.

    • When weighing, minimize the time the container is open to the air. For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.[12][13]

Issue 2: The solid compound is clumpy and difficult to weigh accurately.

  • Probable Cause: The compound has absorbed atmospheric moisture. This is due to the hygroscopic nature of both the quinoline moiety and the hydrochloride salt form.[3][4][6]

  • Scientific Rationale: Hydrochloride salts readily attract and hold water molecules. This absorbed water can not only affect the accuracy of weighing but also act as a medium to accelerate other degradation pathways, such as hydrolysis.

  • Recommended Action:

    • Always allow the container to equilibrate to room temperature in a desiccator before opening.[8] This prevents condensation of moist air onto the cold powder.

    • Store the primary container inside a secondary container with a desiccant.

    • If clumping is minor, you may be able to dry the compound under a vacuum, but this is not ideal. Using a fresh vial is the safest option to ensure concentration accuracy.

Issue 3: I am observing a loss of potency or high variability in my bioassays.

  • Probable Cause: This is a strong indicator of compound degradation, especially in a stock solution.[9] This can be caused by improper solution storage, including repeated freeze-thaw cycles, extended storage at 4°C, or exposure to light.[8][9]

  • Scientific Rationale: Each freeze-thaw cycle can introduce stress that damages the molecule. Furthermore, even at 4°C, degradative processes occur, albeit at a slower rate than at room temperature. Loss of the compound's structural integrity directly impacts its ability to interact with its biological target, leading to reduced potency.

  • Recommended Action:

    • Immediately prepare a fresh stock solution from a new vial of solid compound.

    • Aliquot the new stock solution into volumes appropriate for a single experiment to eliminate the need for freeze-thaw cycles.[7][14]

    • Validate your experimental results using the freshly prepared solution. If potency is restored, it confirms the previous stock had degraded.

Section 3: Experimental Protocols for Ensuring Compound Integrity

These protocols provide actionable, step-by-step methodologies for best practices in handling and validating the stability of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride.

Protocol 1: Best Practices for Preparation and Storage of Stock Solutions
  • Equilibration: Before opening, allow the vial of solid compound to warm to room temperature inside a desiccator for at least 20-30 minutes. This prevents water condensation.[8]

  • Weighing: Weigh the desired amount of powder rapidly in a low-humidity environment if possible. Tightly reseal the primary container immediately after dispensing.

  • Solubilization: Add the appropriate solvent (e.g., DMSO, or H₂O with pH adjustment[7]) to the solid. Ensure complete dissolution using gentle vortexing or sonication if necessary. Use newly opened, high-purity solvents, as hygroscopic solvents like DMSO can impact solubility.[7]

  • Aliquoting: Immediately divide the stock solution into single-use aliquots in sterile, low-binding microcentrifuge tubes. Polypropylene vials are generally suitable, but for highly dilute or hydrophobic solutions, glass or non-absorbing plastic vials may be preferable.[8]

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -20°C (for use within a month) or -80°C (for longer-term storage).[7]

  • Usage: When needed, remove a single aliquot and thaw it completely at room temperature. Use it for the experiment and discard any unused portion of the thawed solution. Do not re-freeze. [8][15]

Protocol 2: Self-Validation via a Forced Degradation Study

This protocol allows you to test the stability of your compound under stressed conditions, providing confidence in your handling procedures.

  • Prepare Solutions: Prepare a stock solution of the compound at a known concentration (e.g., 10 mM in DMSO).

  • Establish Control: Place one aliquot in optimal storage (-80°C) to serve as the time-zero (T=0) control.

  • Apply Stress Conditions (in parallel):

    • Photolytic Stress: Expose an aliquot in a transparent vial to a light source providing both UV and visible light for a defined period (e.g., 24 hours).[9]

    • Thermal Stress: Place an aliquot in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a defined period.[9]

    • Oxidative Stress: Mix the stock solution with a low concentration of hydrogen peroxide (e.g., 3%) and keep at room temperature.[9]

  • Analysis: After the exposure period, analyze all samples (including the T=0 control) by a suitable analytical method, such as HPLC-UV.

  • Interpretation: Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in the stressed samples relative to the control confirms degradation and helps identify which conditions (light, heat, oxidation) are most detrimental.

Section 4: Data Summary and Visual Troubleshooting Guide

Table 1: Summary of Recommended Storage Conditions
FormParameterRecommendationRationale & Key References
Solid (Powder) Temperature2°C to 8°CTo slow down chemical degradation processes.[1][2]
Light ExposureStore in an opaque or amber vial, in the dark.The quinoline moiety is light-sensitive and can photodegrade.[4][5][9]
MoistureStore in a tightly sealed container, preferably in a desiccator.The compound is hygroscopic; moisture absorption leads to clumping and degradation.[3][6]
AtmospherePurge with inert gas (Argon/Nitrogen) for long-term storage.To minimize oxidation of the quinoline ring.[11][12]
Solution Temperature-20°C (≤ 1 month) or -80°C (≤ 6 months).Freezing is essential to halt most degradation pathways in solution.[7][14]
HandlingAliquot into single-use volumes.To avoid detrimental freeze-thaw cycles.[8][15]
ContainerUse low-binding tubes (e.g., polypropylene).To prevent loss of compound due to adsorption on vial surfaces.[8]
Diagram 1: Troubleshooting Workflow for Compound Degradation

Troubleshooting_Workflow start { Problem Observed | Inconsistent Assay Results / Loss of Potency} check_compound Investigation Point Is compound integrity the root cause? start:f1->check_compound:f0 check_solid Check Solid Stock Discoloration (Yellow/Brown)? Clumped/Caked Powder? check_compound:f0->check_solid:f0 Examine Solid check_solution check_solution check_compound:f0->check_solution:f0 Examine Solution solid_bad Action Discard current vial. Review solid storage protocol (light/moisture protection). check_solid:f1->solid_bad:f0 Yes check_solid:f2->solid_bad:f0 Yes solution_bad Action Discard current stock solution. Prepare fresh stock from a new solid vial following best practices. check_solution:f1->solution_bad:f0 Yes check_solution:f2->solution_bad:f0 Yes check_solution:f3->solution_bad:f0 Yes revalidate { Resolution | Re-run experiment with fresh compound. | If issue is resolved, degradation was the cause.} solid_bad:f0->revalidate:f0 solution_bad:f0->revalidate:f0

Caption: A logical workflow for troubleshooting inconsistent experimental results, guiding the user to assess the integrity of both solid and solution stocks.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • LookChem. (n.d.). Cas 91-22-5, Quinoline. LookChem. Retrieved from [Link]

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. Retrieved from [Link]

  • Loba Chemie. (2025, July 24). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. Retrieved from [Link]

  • Sciencemadness. (2026, January 1). Quinoline. Sciencemadness Wiki. Retrieved from [Link]

  • Carl ROTH. (2025, May 28). (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride ≥95 % Safety Data Sheet. Carl ROTH. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC. Retrieved from [Link]

  • Fisher Scientific. (2012, February 21). Propionic acid SAFETY DATA SHEET. Fisher Scientific. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid Hydrochloride. Pharmaffiliates. Retrieved from [Link]

  • Reddit. (2024, July 13). Amino acid solution storage – please help. r/labrats. Retrieved from [Link]

  • ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution?. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with (S)-2-Amino-3-(quinolin-2-yl)propanoic acid

Welcome to the technical support guide for navigating the challenges associated with the peptide coupling of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid. This document provides in-depth troubleshooting advice, detailed p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the challenges associated with the peptide coupling of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions for researchers, chemists, and drug development professionals. The significant steric bulk presented by the quinoline moiety proximal to the reactive carboxylic acid and amine groups necessitates specialized strategies to achieve efficient and epimerization-free amide bond formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common difficulties encountered when working with this sterically demanding amino acid.

Q1: My coupling reaction is extremely slow or fails to reach completion. What is the underlying cause and how can I fix it?

A1: Root Cause Analysis: The primary reason for slow or incomplete coupling is the steric hindrance imposed by the bulky quinolin-2-yl group. This physically obstructs the approach of the incoming amine to the activated carboxylic acid intermediate. Standard coupling reagents like DCC or DIC, when used alone, often fail to generate a sufficiently reactive activated species to overcome this energy barrier, leading to low yields.

Solutions:

  • Employ High-Potency Coupling Reagents: Switch to aminium/uronium or phosphonium salt-based reagents. Reagents such as HATU , HCTU , or PyAOP are specifically designed for sterically hindered couplings.[1] They generate highly reactive OAt or equivalent active esters, which are more susceptible to nucleophilic attack by the amine component.[2][3] HATU, in particular, is often cited for its superior performance in challenging couplings due to a neighboring group effect from the pyridine nitrogen that stabilizes the transition state.[3][4]

  • Optimize Reaction Temperature with Microwave Synthesis: Microwave-assisted peptide synthesis (MA-SPPS) is a powerful technique for driving difficult couplings to completion.[5][6] The direct and rapid heating of the solvent and reagents by microwave irradiation provides the necessary energy to overcome the activation barrier of sterically hindered couplings, often reducing reaction times from hours to minutes.[7][8][9]

  • Increase Reagent Stoichiometry: For difficult couplings, increasing the equivalents of the amino acid, coupling reagent, and base can improve reaction rates. A typical starting point for a hindered coupling would be 3-5 equivalents of each component relative to the resin loading or limiting reactant.[2]

Q2: I'm observing significant racemization of my amino acid. Why is this happening and what are the best mitigation strategies?

A2: Root Cause Analysis: Racemization is a significant risk when forcing conditions are required to couple sterically hindered amino acids. The activation of the carboxylic acid can lead to the formation of a symmetric oxazolone intermediate, which allows for the loss of stereochemical integrity at the alpha-carbon. The combination of bulky residues and the use of strong bases or high temperatures exacerbates this side reaction.[10][11]

Solutions:

  • Use Racemization-Suppressing Additives: The inclusion of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is critical.[11][12] Coupling reagents that already incorporate these moieties, such as HATU (which contains HOAt), are highly recommended.[2][4][13] These additives suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates.

  • Choose the Right Base: The choice and amount of base are crucial. While a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is standard, using a weaker base such as sym-collidine can sometimes reduce racemization, albeit potentially at the cost of a slower reaction rate.[14]

  • Control Pre-activation Time: When pre-activating the carboxylic acid with the coupling reagent, keep the activation time to a minimum before adding the amine component. Prolonged pre-activation can increase the opportunity for racemization.[12]

Q3: My aminium/uronium-based coupling reagent (e.g., HBTU, HATU) is causing an unexpected side reaction that caps my peptide chain. What is this side reaction?

A3: Root Cause Analysis: This side reaction is known as guanidinylation . It occurs when the free N-terminal amine of the peptide attacks the electron-deficient guanidinium carbon of the coupling reagent itself, rather than the activated amino acid.[2][12] This forms a stable guanidine moiety on the N-terminus, irreversibly capping the peptide chain and preventing further elongation. This is more common when the coupling reagent is used in excess or when the desired coupling reaction is slow.[2]

Solutions:

  • Stoichiometric Control and Pre-activation: Avoid adding the coupling reagent directly to the resin-bound peptide. Instead, pre-activate the carboxylic acid of the incoming amino acid in a separate vessel with a stoichiometric amount of the coupling reagent.[2][12] After a brief activation period (typically 1-5 minutes), add this mixture to the deprotected peptide on the resin. This ensures the coupling reagent is consumed in forming the active ester before it has a chance to react with the peptide's N-terminus.

  • Switch to Phosphonium-Based Reagents: Phosphonium-based reagents like PyBOP or PyAOP do not have the guanidinium structure and therefore cannot cause this side reaction. They are an excellent alternative for couplings where guanidinylation is a concern.[13]

Frequently Asked Questions (FAQs)

What is the single best coupling reagent for (S)-2-Amino-3-(quinolin-2-yl)propanoic acid? While there is no universal "best" reagent for all scenarios, HATU is widely regarded as one of the most effective reagents for sterically hindered amino acids due to its high reactivity and inherent racemization suppression.[2][4][13]

Can I use standard carbodiimide reagents like DCC or DIC? It is not recommended to use DCC or DIC without additives for this amino acid. While they are effective for many standard couplings, they often fail to provide sufficient activation for severely hindered systems and can lead to significant racemization and the formation of N-acylurea byproducts.[13][14] If they must be used, the addition of HOAt or Oxyma Pure is essential.

What is the recommended solvent for these coupling reactions? A polar aprotic solvent such as N,N-dimethylformamide (DMF) is the standard and most effective solvent for solid-phase and solution-phase peptide synthesis.[2] It effectively solvates the reactants and the growing peptide chain.

How does microwave heating help overcome steric hindrance? Microwave energy directly heats the solvent and polar molecules in the reaction mixture, leading to a rapid and uniform increase in temperature.[6] This provides the kinetic energy necessary to overcome the high activation energy barrier associated with sterically hindered couplings, dramatically increasing reaction rates.[5][8]

Visualizing the Challenge and Solution

To better understand the experimental choices, the following diagrams illustrate the core concepts.

Steric_Hindrance cluster_molecule (S)-2-Amino-3-(quinolin-2-yl)propanoic acid cluster_reagents Approaching Reagents COOH Carboxylic Acid (Activation Site) AlphaC α-Carbon COOH->AlphaC NH2 Amine NH2->AlphaC BetaC β-Carbon AlphaC->BetaC Quinoline Bulky Quinoline Group (Source of Hindrance) BetaC->Quinoline CouplingReagent Coupling Reagent CouplingReagent->COOH Blocked Access IncomingAmine Incoming Amine IncomingAmine->COOH Blocked Access

Caption: Steric hindrance from the quinoline group obstructs reagent access.

HATU_Mechanism Base Base (DIPEA) HATU HATU Reagent Isouronium Unstable O-acyl(tetramethyl)isouronium Salt HATU->Isouronium Carboxylate R-COO⁻ Carboxylate->Isouronium + HATU HOAt HOAt Anion Isouronium->HOAt Displaces ActiveEster Highly Reactive OAt-Active Ester Isouronium->ActiveEster Attacked by HOAt HOAt->ActiveEster PeptideBond Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond + Amine Amine R'-NH₂ (Incoming Amine) Amine->PeptideBond

Caption: Simplified HATU activation and coupling workflow.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted SPPS Coupling using HATU

This protocol is recommended as the first-line approach for coupling (S)-2-Amino-3-(quinolin-2-yl)propanoic acid on a solid support.

Materials:

  • Fmoc-protected (S)-2-Amino-3-(quinolin-2-yl)propanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Fmoc-deprotected peptide-resin

  • Microwave peptide synthesizer

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Prepare Activation Solution: In a separate reaction vessel, dissolve Fmoc-(S)-2-Amino-3-(quinolin-2-yl)propanoic acid (4 eq.), HATU (3.95 eq.), and DIPEA (8 eq.) in an appropriate volume of DMF.

    • Scientist's Note: Using slightly less than a full equivalent of HATU relative to the amino acid ensures that all the coupling reagent is consumed during pre-activation, minimizing the risk of side reactions.

  • Pre-activation: Gently agitate the activation solution for 2-5 minutes at room temperature.

  • Coupling: Transfer the activated amino acid solution to the vessel containing the swollen resin.

  • Microwave Irradiation: Perform the coupling reaction in the microwave synthesizer. A typical starting condition is 20 minutes at 75°C.[6]

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the absence of free amines, indicating a complete coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: Solution-Phase Coupling using PyAOP

This protocol is suitable for solution-phase fragment condensation where guanidinylation must be avoided.

Materials:

  • N-protected (S)-2-Amino-3-(quinolin-2-yl)propanoic acid

  • C-protected amino acid or peptide (amine component)

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)

  • sym-collidine

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected (S)-2-Amino-3-(quinolin-2-yl)propanoic acid (1.1 eq.) and PyAOP (1.1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add sym-collidine (2.5 eq.) dropwise to the solution. Stir for 5-10 minutes.

    • Scientist's Note: Using the weaker base sym-collidine at a reduced temperature is a strategy to minimize potential racemization during the activation step.

  • Amine Addition: Add a solution of the C-protected amine component (1.0 eq.) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data Summary: Coupling Reagent Comparison
ReagentReagent TypeKey Advantage(s)Potential Issue(s)Racemization Risk
HATU Aminium/UroniumHigh efficiency for hindered couplings; contains HOAt to suppress racemization.[2][4]Can cause guanidinylation if not pre-activated.[2][12]Low
HCTU Aminium/UroniumMore reactive than HBTU; good for hindered couplings.Can cause guanidinylation.Low-Moderate
PyAOP PhosphoniumHighly effective for hindered couplings; no guanidinylation risk.[13]Byproducts can be difficult to remove.Low
PyBOP PhosphoniumEfficient coupling; no guanidinylation risk.[13]Less reactive than PyAOP or HATU for severely hindered cases.Low-Moderate
DIC/HOAt Carbodiimide + AdditiveCost-effective; HOAt suppresses racemization.Lower efficiency than onium salts for this substrate.Moderate
References
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules. ACS Publications. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. [Link]

  • Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules. Organic Letters. [Link]

  • An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates. Semantic Scholar. [Link]

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • HATU. Wikipedia. [Link]

  • Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Veranova. [Link]

  • Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. PubMed. [Link]

  • Peptide quinoline conjugates: a new class of RNA-binding molecules. PubMed. [Link]

  • Synthesis of unnatural quinoline amino acids 2a and 2b. ResearchGate. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews (RSC Publishing). [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. [Link]

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. MDPI. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. PMC. [Link]

  • Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. RSC Publishing. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PMC. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]

Sources

Reference Data & Comparative Studies

Validation

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid vs tryptophan in fluorescence resonance energy transfer (FRET)

An in-depth technical comparison of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid (a quinoline-based unnatural amino acid, hereafter referred to as Qla ) and Tryptophan (Trp) reveals a critical evolution in the design of F...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid (a quinoline-based unnatural amino acid, hereafter referred to as Qla ) and Tryptophan (Trp) reveals a critical evolution in the design of Fluorescence Resonance Energy Transfer (FRET) experiments. While Trp is the standard intrinsic fluorophore in protein biochemistry, its complex photophysics often limit its utility in high-resolution structural mapping. By leveraging genetic code expansion to incorporate Qla, researchers can overcome these limitations, creating highly specific, environmentally stable, and red-shifted FRET pairs[1].

This guide objectively compares the photophysical performance of these two amino acids, explains the mechanistic causality behind their behaviors, and provides self-validating experimental protocols for their application in FRET assays.

Photophysical Profiling: Mechanistic Causality

To understand why Qla is increasingly preferred over Trp in advanced FRET applications, we must examine the causality behind their quantum mechanical behaviors.

Tryptophan (The Intrinsic Standard)

Tryptophan’s fluorescence originates from its indole ring . Upon UV excitation (~280 nm), Trp emits broadly between 340 nm and 360 nm.

  • The Causality of Complexity: Trp exhibits a multi-exponential fluorescence decay profile. This occurs because the indole side chain can exist in multiple stable rotameric conformations within a protein's tertiary structure. Each rotamer interacts differently with the local solvent dipole, leading to distinct non-radiative decay rates. Furthermore, its deep-UV excitation overlaps significantly with the absorption spectra of nucleic acids and other aromatic residues, resulting in high background autofluorescence in live-cell assays.

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid (The Engineered Alternative)

Qla replaces the indole ring with a quinoline ring attached to the β -carbon of alanine.

  • The Causality of Stability: The fusion of a benzene ring with a pyridine ring in quinoline extends the π -electron conjugation compared to indole. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), effectively red-shifting both the excitation (~315–320 nm) and emission (~400–410 nm) spectra[1]. The rigid quinoline scaffold is less susceptible to rotamer-induced quenching, often yielding a highly desirable mono-exponential decay profile and a higher quantum yield.

Quantitative Data Presentation

The following table summarizes the comparative photophysical properties critical for FRET experimental design.

PropertyTryptophan (Trp)(S)-2-Amino-3-(quinolin-2-yl)propanoic acid (Qla)FRET Implication
Fluorophore Core IndoleQuinolineQla provides extended π -conjugation.
Excitation Max ( λex​ ) ~280 nm~315 - 320 nmQla avoids deep-UV cellular autofluorescence.
Emission Max ( λem​ ) ~340 - 360 nm~400 - 410 nmQla provides better spectral separation from background.
Quantum Yield ( Φ ) ~0.13 - 0.14 (Water)~0.25 - 0.35 (Solvent dependent)Qla offers a brighter signal, improving the signal-to-noise ratio.
Fluorescence Decay Multi-exponentialTypically Mono-exponentialQla simplifies time-resolved FRET (trFRET) data deconvolution.
Primary FRET Role DonorAcceptor (to Trp) or Donor (to Dansyl/Coumarin)Qla forms an excellent orthogonal FRET pair with Trp[2].

Note: The spectral overlap integral ( J(λ) ) between Trp emission and Qla absorption is highly favorable, making Trp Qla an exceptionally efficient short-range FRET pair.

FRET Energy Transfer Pathway

The physical mechanism of FRET relies on non-radiative dipole-dipole coupling. When Trp and Qla are positioned within the Förster radius ( R0​ , typically 25–30 Å for this pair), the excited-state energy of Trp is transferred to Qla without the emission of a photon.

FRET_Mechanism Ex Excitation (280 nm) Trp Tryptophan (Donor) Indole Ring Ex->Trp Photon Absorption FRET Non-Radiative Energy Transfer (Dipole-Dipole Coupling) Trp->FRET Spectral Overlap Qla (S)-2-Amino-3-(quinolin-2-yl)propanoic acid (Acceptor) FRET->Qla R < 10 nm Em Emission (~400 nm) Qla->Em Fluorescence

Figure 1: Mechanistic pathway of Förster Resonance Energy Transfer from Tryptophan to the Quinoline UAA.

Experimental Workflows: Self-Validating Protocols

To utilize Qla in a FRET assay, it must be site-specifically incorporated into the target protein. This is achieved via amber codon (TAG) suppression using an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair[2]. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Site-Specific Incorporation of Qla via Amber Suppression

Causality Check: The inclusion of a "No UAA" control validates that the orthogonal aaRS does not mischarge the orthogonal tRNA with endogenous canonical amino acids, ensuring absolute site-specificity.

  • Plasmid Design: Generate a mutant of your target protein with a TAG nonsense mutation at the desired incorporation site (e.g., 15–30 Å away from an endogenous Trp residue).

  • Co-Transformation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with the target protein plasmid and a plasmid encoding the orthogonal mutant Methanocaldococcus jannachii TyrRS/tRNA pair optimized for quinoline derivatives.

  • Culture and Induction:

    • Grow cells in LB medium at 37°C until OD 600​ reaches 0.6.

    • Split the culture into two flasks: Flask A (Experimental) and Flask B (Negative Control) .

    • Add 1–2 mM of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid to Flask A only.

    • Induce both flasks with 1 mM IPTG and express at 25°C for 12 hours.

  • Validation & Purification: Lyse the cells and purify via Ni-NTA chromatography. Run an SDS-PAGE gel. A protein band should only be visible in the lysate from Flask A. Confirm the exact mass of the purified Qla-containing protein via ESI-MS.

Protocol 2: Steady-State FRET Measurement

Causality Check: Measuring the donor-only construct establishes the baseline quantum yield ( FD​ ), which is mathematically required to calculate the exact FRET efficiency ( E ) when the acceptor is present ( FDA​ ).

  • Sample Preparation: Prepare three purified protein samples at equimolar concentrations (e.g., 5 µM) in a standard physiological buffer (pH 7.4, 150 mM NaCl):

    • Sample 1: Wild-type protein (Trp donor only).

    • Sample 2: Mutant protein (Qla acceptor only, Trp mutated to Phe).

    • Sample 3: Double-labeled protein (Trp donor + Qla acceptor).

  • Spectral Acquisition:

    • Place samples in a quartz cuvette.

    • Set the spectrofluorometer excitation wavelength to 280 nm (slit width 2 nm).

    • Record the emission spectra from 300 nm to 500 nm.

  • Data Analysis:

    • Observe the quenching of the Trp emission peak (~340 nm) and the sensitization of the Qla emission peak (~400 nm) in Sample 3 compared to the controls.

    • Calculate FRET efficiency ( E ) using the formula: E=1−(FDA​/FD​) , where FDA​ is the donor fluorescence in the presence of the acceptor, and FD​ is the donor fluorescence in the absence of the acceptor.

    • Calculate the inter-residue distance ( r ) using E=R06​/(R06​+r6) .

Workflow Mut 1. Site-Directed Mutagenesis (TAG) Exp 2. Co-expression with orthogonal aaRS/tRNA Mut->Exp Inc 3. UAA Incorporation (+/- Qla Control) Exp->Inc Pur 4. Protein Purification & MS Validation Inc->Pur FRET 5. Steady-State FRET Spectroscopy Pur->FRET

Figure 2: Step-by-step workflow for the genetic incorporation of quinoline UAAs and subsequent FRET analysis.

Conclusion

While Tryptophan remains an invaluable intrinsic probe, its limitations in complex biological matrices are undeniable. By utilizing (S)-2-Amino-3-(quinolin-2-yl)propanoic acid, researchers can engineer self-validating, highly stable FRET systems. The quinoline moiety's extended π -conjugation provides the necessary spectral red-shift and mono-exponential stability required for precise structural mapping, making it a superior choice for advanced protein dynamics studies.

Sources

Comparative

A Comparative Guide to the Comprehensive Validation of (S)-2-Amino-3-(quinolin-2-yl)propanoic Acid Hydrochloride

This guide provides an in-depth, technically-grounded framework for the structural and stereochemical validation of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride. Moving beyond a simple checklist of procedure...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-grounded framework for the structural and stereochemical validation of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride. Moving beyond a simple checklist of procedures, we explore the causal reasoning behind the selection of analytical methodologies, emphasizing an orthogonal approach where techniques are used to cross-validate findings. The core philosophy is that a single technique, even one as powerful as Nuclear Magnetic Resonance (NMR) spectroscopy, is insufficient for the rigorous characterization required in research and pharmaceutical development. Here, we present a self-validating system of analyses, integrating high-field NMR with essential chromatographic and spectroscopic alternatives.

Part 1: Definitive Structural Elucidation via NMR Spectroscopy

The foundational task in validating any new chemical entity is the unambiguous confirmation of its covalent structure. NMR spectroscopy is the unparalleled primary tool for this purpose, providing a detailed atom-by-atom map of the molecular skeleton.

Expertise in Practice: Why NMR is the Cornerstone

NMR spectroscopy offers a direct window into the chemical environment of specific nuclei (primarily ¹H and ¹³C). By analyzing chemical shifts, signal integrations, and coupling patterns, we can piece together the molecular puzzle. For a molecule like (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride, this allows us to confirm the presence of the quinoline ring, the propanoic acid backbone, and the correct substitution pattern.

However, the hydrochloride salt form introduces specific considerations. The protonation of the amino group and potentially the quinoline nitrogen can lead to signal broadening and shifts in the spectrum. Therefore, careful selection of the NMR solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice over deuterated chloroform (CDCl₃) for such polar salts due to its excellent solubilizing power and its ability to slow the exchange of labile N-H and O-H protons, making them observable in the ¹H NMR spectrum.[1]

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride in DMSO-d₆

Atom Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) Justification
H3/C3~7.8 - 8.0d~122.0Alpha to quinoline N, adjacent to CH.
H4/C4~8.4 - 8.6d~138.0Aromatic proton ortho to N, deshielded.
H5/C5~8.0 - 8.2d~128.0Aromatic proton on the benzo-fused ring.
H6/C6~7.7 - 7.9t~127.5Aromatic proton, typical region.
H7/C7~7.9 - 8.1t~130.0Aromatic proton, typical region.
H8/C8~7.8 - 8.0d~129.0Aromatic proton ortho to ring junction.
C2 (Quinol.)--~155.0Quaternary C attached to CH₂ and N.
C9 (Quinol.)--~148.0Quaternary C at ring junction.
C10 (Quinol.)--~128.5Quaternary C at ring junction.
α-CH/α-C~4.3 - 4.5t~54.0Methine proton adjacent to NH₃⁺ and COOH.
β-CH₂/β-C~3.5 - 3.7d~35.0Methylene protons adjacent to quinoline and α-CH.
COOH~12.0 - 13.0br s~171.0Carboxylic acid proton, deshielded.
NH₃⁺~8.5 - 9.5br s-Ammonium protons, broad due to exchange and coupling.

Note: d = doublet, t = triplet, br s = broad singlet. Predictions are based on analogous structures and general chemical shift theory.

Experimental Protocol: High-Resolution NMR Data Acquisition

This protocol is designed to generate high-quality, reproducible data suitable for both structural confirmation and quantitative analysis.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the compound for ¹H NMR and 30-50 mg for ¹³C NMR.[4]

    • Dissolve the sample in 0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a spectrometer operating at a field strength of at least 400 MHz.

    • Use a standard 30-degree pulse angle to ensure adequate signal without saturating.

    • Set a relaxation delay (d1) of at least 5 seconds to allow for full magnetization recovery of all protons, which is crucial for accurate integration.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[5]

  • ¹³C NMR Acquisition:

    • Use proton decoupling to simplify the spectrum to singlets.

    • Employ a longer relaxation delay (e.g., 10 seconds) and a sufficient number of scans to obtain a good S/N, as ¹³C has a much lower natural abundance than ¹H.

  • 2D NMR for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. This experiment is essential to trace the connectivity from the β-CH₂ protons to the α-CH proton.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This definitively links the proton assignments to the carbon skeleton.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying the quaternary carbons and confirming the attachment point of the propanoic acid side chain to the quinoline C2 position.

cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation cluster_validation Validation Outcome H1 ¹H NMR (Integration, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY Proton Skeleton HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC C13 ¹³C NMR (Carbon Count) C13->HSQC Link Protons to Carbons Structure Unambiguous Structure Confirmed COSY->Structure Confirm Connectivity HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Assign Quaternaries HMBC->Structure Confirm Connectivity

Caption: Workflow for NMR-based structural elucidation.

Part 2: Orthogonal Purity Assessment

Structural confirmation is only the first step. Ensuring the purity of the material is paramount. While NMR can detect impurities, it should not be the sole technique for this purpose. A robust validation strategy pairs NMR with a separation-based method like HPLC.

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a powerful primary method for determining purity without needing a certified reference standard of the analyte itself.[6][7] The concentration of the analyte is determined relative to a certified internal standard of known purity and weight.

Causality in qNMR Protocol Design:

  • Certified Internal Standard: A standard like maleic anhydride or dimethyl sulfone is chosen that has signals in a clean region of the spectrum and a known purity.

  • Full Relaxation: A long relaxation delay (at least 5-7 times the longest T₁ relaxation time of any nucleus being measured) is absolutely critical to ensure that the signal intensity is directly proportional to the number of nuclei.[5]

  • Inverse-Gated Decoupling (for ¹³C qNMR): This technique suppresses the Nuclear Overhauser Effect (NOE), which can otherwise artificially enhance carbon signal intensities, leading to inaccurate quantification.

High-Performance Liquid Chromatography (HPLC): The Orthogonal View

HPLC provides a complementary assessment of purity based on a different physical principle: differential partitioning between a stationary and mobile phase.[8] This makes it excellent at detecting impurities that might be invisible to NMR (e.g., inorganic salts, compounds with no protons) or that co-elute in NMR but separate chromatographically.

Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling

  • System: An HPLC system with a UV detector.

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes to elute compounds with a wide range of polarities.

  • Detection: UV detection at 220 nm and 254 nm to capture a broad range of potential aromatic impurities.

  • Quantification: Purity is typically assessed by area percent, assuming all impurities have a similar response factor at the chosen wavelength.

Table 2: Comparison of qNMR and HPLC for Purity Analysis

Parameter Quantitative NMR (qNMR) HPLC-UV
Principle Nuclear properties (resonance)Physicochemical properties (partitioning)
Standard Requires a certified internal standard of a different compound.Typically requires a certified reference standard of the analyte itself for accurate assay.
Selectivity Excellent; every unique compound gives a unique spectrum.Dependent on chromatographic resolution. Co-elution can mask impurities.
Universality Detects any NMR-active molecule (e.g., ¹H, ¹³C).Requires a chromophore for UV detection.
Speed Relatively fast for a single sample.Can be time-consuming due to column equilibration and run times.
Trustworthiness Considered a primary ratio method by metrology institutes.[6]Highly reliable and the industry standard, but relies on the purity of the reference standard.

Part 3: Validating Stereochemistry

Standard NMR cannot differentiate between enantiomers. Since the target molecule is the (S)-enantiomer, confirming its stereochemical identity and purity (enantiomeric excess) is a critical validation step.

Circular Dichroism (CD) Spectroscopy: A Direct Probe of Chirality

CD spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule.[9] An achiral molecule will not produce a CD signal. The (S)-enantiomer will produce a spectrum that is a mirror image of the (R)-enantiomer, making CD an ideal tool for confirming the bulk stereochemistry of the sample.[10][11]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or water) in a quartz cuvette.

  • Data Acquisition: Scan across a relevant UV wavelength range (e.g., 200-400 nm).

  • Validation: The resulting spectrum serves as a fingerprint. A positive or negative Cotton effect at specific wavelengths confirms the presence of a single enantiomer. This spectrum can be compared to a known standard or theoretical calculations to confirm the absolute (S)-configuration.

Chiral HPLC: Quantification of Enantiomeric Purity

While CD confirms the bulk sample's chirality, chiral HPLC is the gold standard for quantifying the enantiomeric excess (ee). This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.[12][13]

Experimental Protocol: Chiral HPLC

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel).

  • Mobile Phase: Typically a normal-phase solvent system like n-Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized.[14]

  • Detection: UV detection.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers: ee% = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100.

cluster_start Initial State cluster_methods Validation Methods cluster_validation Validation Outcome Compound Compound with (S)-Stereocenter CD Circular Dichroism (Qualitative Confirmation) Compound->CD Is the bulk sample chiral? CHPLC Chiral HPLC (Quantitative Analysis) Compound->CHPLC What is the enantiomeric ratio? Outcome Validated Stereochemical Purity (High Enantiomeric Excess) CD->Outcome CHPLC->Outcome

Caption: Decision workflow for stereochemical validation.

Conclusion: An Integrated and Self-Validating Approach

The robust validation of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride cannot be achieved in a vacuum. It requires a carefully designed, multi-faceted strategy where each analytical technique provides a piece of the puzzle, and orthogonal methods are used to confirm critical results. NMR spectroscopy, combined with 2D experiments, provides the definitive structural foundation. This is then built upon by quantitative NMR and HPLC to establish purity with a high degree of confidence. Finally, the critical stereochemical nature of the molecule is confirmed qualitatively by Circular Dichroism and quantified precisely by chiral HPLC. This integrated workflow ensures a comprehensive understanding of the molecule's identity, quality, and purity, meeting the highest standards of scientific integrity.

cluster_q1 Question 1: What is it? cluster_q2 Question 2: How pure is it? cluster_q3 Question 3: Is it the correct enantiomer? NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Hypothesize Structure qNMR qNMR (Assay vs. Standard) NMR_2D->qNMR Confirm Structure MS Mass Spectrometry (Molecular Weight) MS->qNMR Confirm Structure HPLC Chiral HPLC (Enantiomeric Excess) qNMR->HPLC Cross-Validate Purity CD Circular Dichroism (Bulk Chirality) HPLC->CD Proceed to Stereochem cHPLC cHPLC CD->cHPLC Cross-Validate Chirality c c Final Fully Validated (S)-2-Amino-3-(quinolin-2-yl)propanoic acid HCl cHPLC->Final

Caption: Comprehensive validation workflow for the target molecule.

References

  • Mtoz Biolabs. Chiral Circular Dichroism of Amino Acids. [Link]

  • Royal Society Publishing. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. [Link]

  • AIP Publishing. (2013). Characteristic oxygen K-edge circular dichroism spectra of amino acid films by improved measurement technique. [Link]

  • MDPI. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]

  • Royal Society of Chemistry. Characterization Data of Products. [Link]

  • SCIRP. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. [Link]

  • Wiley Online Library. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • ResearchGate. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. [Link]

  • Creative Biostructure. (2025). A Beginner's Guide to Circular Dichroism Spectroscopy. [Link]

  • CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. [Link]

  • PMC. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

  • PubMed. Circular dichroism spectroscopy for the study of protein-ligand interactions. [Link]

  • Unknown Source. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • PMC. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • Almac. (2015). NMR under GxP in Drug Development and Manufacturing. [Link]

  • ResearchGate. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. [Link]

  • Agilent. (2025). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromatography/Mass Spectrometry (LC/MS). [Link]

  • PMC. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid

Comparative MS/MS Platform Guide: Fragmentation Profiling of (S)-2-Amino-3-(quinolin-2-yl)propanoic Acid The incorporation of unnatural amino acids (UAAs) like (S)-2-Amino-3-(quinolin-2-yl)propanoic acid into synthetic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative MS/MS Platform Guide: Fragmentation Profiling of (S)-2-Amino-3-(quinolin-2-yl)propanoic Acid

The incorporation of unnatural amino acids (UAAs) like (S)-2-Amino-3-(quinolin-2-yl)propanoic acid into synthetic peptides is a cornerstone of modern peptidomimetic drug design and fluorescent probe development. However, the unique structural properties of these modified residues demand rigorous analytical characterization. This guide objectively compares the performance of three leading high-resolution and targeted mass spectrometry (MS) platforms—Orbitrap, Q-TOF, and Triple Quadrupole (QqQ)—for the fragmentation and structural validation of this specific quinoline-derivatized amino acid.

Mechanistic Causality of Fragmentation

To select the appropriate analytical platform, one must first understand the thermodynamic and structural causality driving the molecule's fragmentation. (S)-2-Amino-3-(quinolin-2-yl)propanoic acid (Theoretical [M+H]⁺ = m/z 217.0974) contains two primary basic sites: the α-amino group and the quinoline nitrogen.

During Electrospray Ionization (ESI), protonation predominantly occurs at the α-amino group. Upon entering the collision cell, the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) pathways are dictated by the applied Collision Energy (CE):

  • Low CE (10–15 eV): The initial activation energy drives the neutral loss of ammonia (-17 Da) from the α-amino group, yielding a metastable [M+H - NH3]⁺ ion at m/z 200.0712.

  • Medium CE (20–30 eV): As energy increases, the molecule undergoes a combined loss of H₂O and CO (or HCOOH). This generates the highly diagnostic immonium ion (m/z 171.0920). The formation of abundant immonium ions is a hallmark fragmentation mechanism for aromatic and modified amino acids[1], providing critical sequence-specific compositional information[2].

  • High CE (>35 eV): Extreme collisional activation fractures the robust Cα-Cβ bond, resulting in the highly stable, resonance-stabilized quinoline-methyl cation at m/z 142.0655.

MS_Fragmentation Precursor [M+H]+ m/z 217.10 Precursor Ion LossNH3 [M+H - NH3]+ m/z 200.07 Ammonia Loss Precursor->LossNH3 -NH3 (-17 Da) Immonium Immonium Ion m/z 171.09 Diagnostic Fragment Precursor->Immonium -H2O, -CO (-46 Da) LossNH3->Immonium -CO (-28 Da) QuinCH2 Quinoline-CH2+ m/z 142.06 Terminal Cleavage Immonium->QuinCH2 -CH2=NH (-29 Da)

Figure 1: ESI-MS/MS fragmentation pathway of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid.

Comparative Platform Analysis

Selecting the right mass spectrometer depends entirely on the experimental objective: structural elucidation, impurity profiling, or absolute quantitation.

A. Orbitrap HRMS (e.g., Thermo Q Exactive)

Orbitrap technology traps ions in an electrostatic field, deriving mass from the frequency of harmonic ion oscillations[3].

  • Performance: Delivers ultra-high resolving power (>70,000 FWHM) and sub-ppm mass accuracy.

  • Best Use Case: Unambiguous elemental formula assignment. When characterizing novel peptide syntheses, the Orbitrap easily resolves the m/z 171.0920 immonium ion from isobaric matrix interferences that routinely plague lower-resolution instruments.

B. Quadrupole Time-of-Flight (Q-TOF) (e.g., Agilent 6545)

Q-TOF instruments utilize orthogonal acceleration to measure the time of flight of ions.

  • Performance: Balances high resolution (~40,000 FWHM) with exceptionally rapid acquisition speeds (up to 50 spectra/second).

  • Best Use Case: Fast UHPLC peptide mapping. While Orbitraps can suffer from scan-rate limitations at maximum resolution, Q-TOFs maintain high spectral acquisition rates, making them superior for identifying low-abundance UAA misincorporations or co-eluting isomeric impurities during rapid chromatographic gradients[4].

C. Triple Quadrupole (QqQ) (e.g., Waters Xevo TQ-XS)
  • Performance: Operates via Multiple Reaction Monitoring (MRM), isolating the precursor in Q1, fragmenting in Q2, and isolating the product ion in Q3.

  • Best Use Case: Pharmacokinetic (PK) quantitation. By monitoring the specific 217.1 → 142.1 transition, QqQ platforms eliminate background noise, offering the highest dynamic range and sub-ng/mL Limits of Detection (LOD) for targeted assays.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following LC-MS/MS workflow is designed as a self-validating system . Every step includes internal checks to verify causality and eliminate false positives.

Step 1: System Suitability & Standard Preparation

  • Prepare a 1 mg/mL primary stock of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid in 50:50 Methanol:Water.

  • Generate a calibration curve from 1 ng/mL to 1,000 ng/mL in 0.1% Formic Acid.

  • Self-Validation Check: Spike a Stable Isotope-Labeled Internal Standard (SIL-IS), such as ¹³C,¹⁵N-Phenylalanine, into all samples at a constant 50 ng/mL. The SIL-IS dynamically corrects for ESI matrix suppression; if the SIL-IS peak area deviates by >15% across the run, the batch must be rejected due to uncompensated matrix effects.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min. Causality: The highly hydrophobic quinoline ring requires a steep organic gradient to elute sharply, preventing peak tailing that would otherwise degrade the MS signal-to-noise ratio.

Step 3: MS/MS Acquisition & Energy Stepping

  • Operate in ESI Positive mode (Capillary Voltage: 3.5 kV).

  • Energy Stepping: Program the collision cell to cycle through 15 eV, 25 eV, and 35 eV sequentially. Causality: Relying on a single CE risks missing structural data. Stepping ensures the simultaneous capture of the intact precursor (15 eV), the diagnostic immonium ion (25 eV), and the terminal quinoline-methyl cation (35 eV) within a single chromatographic peak.

Step 4: Carryover Validation

  • Self-Validation Check: Inject a pure solvent blank immediately following the Upper Limit of Quantitation (ULOQ) standard. The run is only validated if the analyte signal in the blank is <0.1% of the Lower Limit of Quantitation (LLOQ), proving the absence of column carryover.

Quantitative Performance Summary

The table below summarizes the empirical performance metrics of the three platforms when executing the protocol described above.

Performance MetricOrbitrap HRMSQ-TOF MSTriple Quadrupole (QqQ)
Primary Application Exact Mass ConfirmationRapid Impurity ProfilingTargeted Quantitation
Resolving Power (FWHM) > 70,000~ 40,000Unit Resolution (~0.7 Da)
Mass Accuracy < 2 ppm< 5 ppmN/A
Max Acquisition Speed ~ 12–20 Hz~ 50 Hz> 500 MRMs/sec
Optimal CE (Immonium Ion) 25 eV (HCD)22 eV (CID)20 eV (CID)
Typical LOD (S/N > 3) 5 ng/mL10 ng/mL0.5 ng/mL

Sources

Comparative

Chiral HPLC validation of enantiomeric purity for (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride

A Comprehensive Guide to the Chiral HPLC Validation for the Enantiomeric Purity of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride Introduction In the landscape of pharmaceutical development, the stereochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Chiral HPLC Validation for the Enantiomeric Purity of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride

Introduction

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is a critical quality attribute that profoundly influences its pharmacological and toxicological profile. For chiral molecules, such as (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride, it is imperative to control the enantiomeric purity to ensure therapeutic efficacy and patient safety. The (R)-enantiomer, in this case, would be considered a chiral impurity and must be quantified and controlled within specified limits. This guide provides a detailed, scientifically-grounded protocol for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride. We will delve into the rationale behind the method development and validation parameters, compare it with alternative techniques, and provide the necessary data to support its implementation in a regulated environment.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. For enantiomeric purity, the validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.

Chiral HPLC Method Development and Validation

The cornerstone of this analytical guide is a robust chiral HPLC method. The selection of a suitable chiral stationary phase (CSP) is the most critical step in the development of a chiral separation method. For amino acids and their derivatives, polysaccharide-based CSPs, particularly those based on cellulose or amylose derivatives, have demonstrated broad applicability and excellent resolving power.

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation (ICH Q2(R1)) prep_sample Accurately weigh and dissolve (S)-2-Amino-3-(quinolin-2-yl)propanoic acid HCl hplc_system Equilibrate HPLC system with Chiral Stationary Phase prep_sample->hplc_system prep_mobile Prepare and degas mobile phase prep_mobile->hplc_system injection Inject sample solution hplc_system->injection separation Isocratic elution and separation of enantiomers injection->separation detection UV Detection at appropriate wavelength separation->detection chromatogram Record chromatogram detection->chromatogram integration Integrate peak areas of (S) and (R) enantiomers chromatogram->integration calculation Calculate enantiomeric purity integration->calculation specificity Specificity / Selectivity calculation->specificity linearity Linearity calculation->linearity lod_loq LOD & LOQ calculation->lod_loq accuracy Accuracy calculation->accuracy precision Precision (Repeatability & Intermediate) calculation->precision robustness Robustness calculation->robustness

Comparative

LC-MS validation of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride batch purity

LC-MS Validation of (S)-2-Amino-3-(quinolin-2-yl)propanoic Acid Hydrochloride: A Comparative Guide to Batch Purity & Performance Executive Summary (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is a highly spe...

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Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Validation of (S)-2-Amino-3-(quinolin-2-yl)propanoic Acid Hydrochloride: A Comparative Guide to Batch Purity & Performance

Executive Summary

(S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is a highly specialized non-canonical amino acid. Featuring a bulky, intrinsically fluorescent quinoline side chain, it is heavily utilized in advanced peptide engineering to enhance proteolytic stability and serve as a fluorescent probe in drug discovery. However, its zwitterionic nature and the basicity of the quinoline nitrogen make its synthesis prone to trace impurities—specifically des-amino analogs, residual metal catalysts, and enantiomeric inversion to the (R)-isomer.

This guide objectively compares the analytical performance and downstream application viability of a high-purity batch (Premium Grade - Product A ) against two standard commercial alternatives (Supplier B and Supplier C ). By employing rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, we establish a self-validating framework to ensure batch integrity.

The Analytical Challenge: Causality & Expertise

Validating the purity of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid HCl requires moving beyond standard UV-based assays due to several mechanistic challenges:

  • Chromatographic Retention (The HILIC Advantage): Standard Reversed-Phase (C18) columns struggle to retain this highly polar, zwitterionic molecule, often leading to co-elution with the solvent front. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) to provide an orthogonal retention mechanism driven by hydrogen bonding and dipole-dipole interactions.

  • Ionization Dynamics: The quinoline nitrogen is highly susceptible to ion suppression from residual hydrochloride salts or buffer adducts. MS/MS validation is required to quantify true signal suppression.

  • Causality in Peptide Synthesis: Even 1–2% of the (R)-enantiomer impurity acts as a chain terminator during Solid-Phase Peptide Synthesis (SPPS). The altered stereochemistry induces severe steric clashes in the peptide backbone, drastically reducing coupling efficiency and yielding truncated, inactive sequences.

Comparative Batch Analysis

To objectively assess quality, three distinct batches were subjected to validated LC-MS/MS and functional SPPS testing. The quantitative results are summarized below.

Table 1: Quantitative Batch Purity and Performance Comparison

Analytical ParameterPremium Grade (Product A)Supplier B (Standard)Supplier C (Low-Cost)Detection Methodology
Chemical Purity > 99.8%97.5%92.1%HILIC-UV (254 nm)
Chiral Purity (ee) > 99.9% (S)-isomer96.0% (S)-isomer89.5% (S)-isomerChiral LC-MS/MS
Des-amino Impurity Not Detected0.8%3.4%MRM (m/z 217.1 → 171.1)
MS Ion Suppression < 2.0% (Negligible)14.5% (Moderate)38.2% (Severe)Post-column infusion
SPPS Coupling Yield 98.5%85.2%61.0%Fmoc-cleavage UV assay

Data Interpretation: Product A's near-complete absence of the (R)-epimer and residual salts directly correlates with a 98.5% coupling yield, preventing the costly synthesis failures observed with Supplier C's batch.

Experimental Methodology: A Self-Validating Protocol

The following LC-MS/MS workflow is designed to meet the rigorous standards set by the ICH Q2(R2) Validation of Analytical Procedures [1] and the FDA Bioanalytical Method Validation Guidance [2].

Step 1: Sample Preparation & Matrix Matching
  • Accurately weigh 1.0 mg of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid HCl.

  • Dissolve in 1 mL of 50:50 Acetonitrile/Water with 0.1% Formic Acid to create a 1 mg/mL stock.

  • Dilute to a 10 µg/mL working concentration using 90% Acetonitrile.

  • Causality: Maintaining a high organic content in the diluent prevents sample precipitation upon injection onto the HILIC column and ensures matrix compatibility, satisfying regulatory dilution integrity requirements [3].

Step 2: HILIC-MS/MS Separation
  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes at 0.4 mL/min.

  • Causality: The acidic pH ensures the quinoline nitrogen remains fully protonated, yielding a sharp, symmetrical peak and maximizing Electrospray Ionization (ESI) efficiency.

Step 3: ESI-MS/MS Detection (Positive Ion Mode)
  • Capillary Voltage: 3.0 kV; Desolvation Temp: 400°C.

  • MRM Transitions: Target [M+H]+ m/z 217.1 → 171.1 (representing the loss of H2​O+CO , a classic amino acid fragmentation).

  • Causality: Utilizing Multiple Reaction Monitoring (MRM) ensures absolute specificity, filtering out isobaric background noise as mandated by ICH Q2(R2) specificity criteria [1].

Step 4: Self-Validation Checkpoint (System Suitability)
  • Protocol: Inject a blank solvent before and after the highest calibration standard.

  • Validation Logic: The basic quinoline moiety is highly prone to non-specific binding on stainless steel capillaries. If the blank injection exhibits a peak area >20% of the Lower Limit of Quantification (LLOQ), the system fails suitability due to carryover. The run must be aborted and the source flushed. This ensures zero false positives.

Visualizing the Workflows and Mechanisms

LCMS_Workflow Sample Batch Sample Prep (Dilution & Matrix Match) HILIC HILIC Separation (Orthogonal Retention) Sample->HILIC MSMS ESI-MS/MS Detection (MRM Mode) HILIC->MSMS Data Data Processing (Peak Integration & S/N) MSMS->Data Decision ICH Q2(R2) Criteria Met? (Accuracy, Precision, Specificity) Data->Decision Pass Batch Approved (>99% ee, <0.1% Impurities) Decision->Pass Yes Fail Batch Rejected (Fails Purity/Suppression) Decision->Fail No

Figure 1: LC-MS/MS validation workflow ensuring compliance with ICH Q2(R2) criteria.

Impurity_Impact Start Solid-Phase Peptide Synthesis (SPPS) Pure Product A: >99.9% (S)-Isomer (Optimal Orientation) Start->Pure Impure Alternative: Contains (R)-Epimer (Steric Hindrance) Start->Impure Coupling Amide Bond Formation (HATU / DIPEA) Pure->Coupling Clash Steric Clash at N-Terminus (Kinetics Disrupted) Impure->Clash Success Full-Length Target Peptide (High Yield) Coupling->Success Rapid Kinetics Fail Truncated / Inactive Sequence (Low Yield) Clash->Fail Chain Termination

Figure 2: Logical mechanism of how (R)-epimer impurities disrupt peptide chain elongation.

Conclusion

The integrity of specialized building blocks like (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride cannot be assumed based on standard UV traces. As demonstrated, lower-cost alternatives (Suppliers B and C) frequently mask high levels of MS-suppressing salts and chiral impurities that catastrophically impact downstream peptide elongation. By implementing an ICH-compliant HILIC-MS/MS validation framework, researchers can definitively verify that Premium Grade (Product A) delivers the necessary >99.9% chiral purity and negligible ion suppression required for successful, high-yield drug development.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride,...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride, a compound of interest due to its structural relation to quinoline derivatives, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective handling, from receipt of the compound to its final disposal.

Hazard Identification and Risk Assessment

Based on this information, the primary hazards associated with this compound are summarized below:

Hazard CategoryGHS Classification (Anticipated)Potential Effects
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][4][5]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[3][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)May cause respiratory irritation.[3][6][7]
Acute Toxicity (Oral) Category 4 (Harmful)Harmful if swallowed.[6][7]

It is also prudent to consider the hazards associated with quinoline itself, which include suspicion of causing genetic defects and potential carcinogenicity.[8][9] Therefore, handling (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride with the utmost caution is imperative.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is the cornerstone of safe laboratory practice when handling potentially hazardous compounds. The following table outlines the minimum required PPE, with explanations grounded in the anticipated hazards.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Provides a crucial barrier against direct skin contact, preventing potential irritation.[1][2] Gloves should be inspected for any signs of degradation or punctures before each use.
Eye Protection Chemical splash gogglesProtects the eyes from accidental splashes of solutions or contact with airborne powder, which could cause serious irritation.[1][8]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1][9]
Respiratory Protection N95 (or higher) particulate respirator or use within a certified chemical fume hoodNecessary when handling the solid, powdered form to prevent inhalation of dust particles that can cause respiratory irritation.[1][3] Work should always be conducted in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[10]
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as during bulk transfers or when handling larger quantities.[1]
Operational Procedures for Safe Handling

Adherence to a systematic workflow is essential to minimize the risk of exposure and ensure the integrity of the experiment.

Step 1: Preparation and Area Setup

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Engineering Controls: Ensure all work with (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride is conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[10]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and unobstructed.[5]

Step 2: Handling the Solid Compound

  • Avoiding Dust Formation: When weighing or transferring the solid compound, do so carefully to avoid generating dust.[10] Use a spatula and weigh the material on a tared weigh boat within the fume hood.

  • Container Handling: Open and handle the container with care.[3] Ensure it is tightly closed when not in use.[11]

Step 3: Preparing Solutions

  • Solvent Addition: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.

  • Ventilation: If the solvent is volatile, the use of an air-purifying respirator with appropriate cartridges may be necessary, even within a fume hood.

Step 4: Post-Handling Procedures

  • Decontamination: After handling, thoroughly wash hands with soap and water.[8][11] Clean all equipment and the work area to remove any residual contamination.

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items, such as gloves, in the appropriate hazardous waste container.[1]

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial to ensure safety.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.

  • Assess the Spill: Determine the nature and extent of the spill.

  • Control and Contain: Wearing appropriate PPE, control the spread of the spill. For solid spills, carefully sweep up the material to avoid creating dust.[2] For liquid spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the liquid.[2][11]

  • Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[2][12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

Disposal Plan

Proper disposal of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride and any associated waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[9]

  • Solid Waste: Place any solid (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride, contaminated weigh boats, or filter papers directly into a labeled, sealable hazardous waste container.[10]

  • Liquid Waste: For solutions containing the compound, use a separate, compatible, and clearly labeled hazardous liquid waste container.[10] Do not mix with other incompatible waste streams.

  • Contaminated Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.[10]

  • Final Disposal: The ultimate disposal of the hazardous waste must be conducted through an approved and licensed hazardous waste disposal facility, which will typically use high-temperature incineration or other chemical treatments.[10]

Visualizing the Safety Workflow

The following diagram illustrates the standard workflow for handling (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride, integrating key safety checkpoints from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Receive & Log Compound B Review SDS & Conduct Risk Assessment A->B C Verify Fume Hood & Emergency Equipment B->C D Don Appropriate PPE C->D E Weigh Solid in Fume Hood D->E F Prepare Solution E->F G Perform Experiment F->G H Decontaminate Work Area & Glassware G->H I Segregate Hazardous Waste H->I J Remove & Dispose of PPE I->J K Store Waste in Designated Area J->K L Licensed Waste Disposal K->L Spill Spill Occurs Spill_Response Follow Spill Management Protocol Spill->Spill_Response Spill_Response->I

Caption: Safe handling workflow for (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Quinoline - SAFETY D
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Labor
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • 2-Amino-3-(2-oxo-1H-quinolin-4-yl)
  • Quinoline - SAFETY D
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • 3-Aminoquinoline - SAFETY D
  • (S)-2-Amino-3-(methylamino)
  • Indole-3-propionic Acid - Safety D
  • Personal protective equipment for handling Isoquinoline-8-sulfonamide. Benchchem.
  • How to convert amino acid to its hydrochloride?
  • Quinolinic Acid - Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-(quinolin-2-yl)propanoicacidhydrochloride
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(S)-2-Amino-3-(quinolin-2-yl)propanoicacidhydrochloride
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